N-(3-acetylphenyl)urea
説明
Structure
3D Structure
特性
CAS番号 |
42865-71-4 |
|---|---|
分子式 |
C9H10N2O2 |
分子量 |
178.19 g/mol |
IUPAC名 |
(3-acetylphenyl)urea |
InChI |
InChI=1S/C9H10N2O2/c1-6(12)7-3-2-4-8(5-7)11-9(10)13/h2-5H,1H3,(H3,10,11,13) |
InChIキー |
JGEPERFKPFDKAX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N |
製品の起源 |
United States |
Using N-(3-acetylphenyl)urea as a building block in drug discovery
Application Note: N-(3-acetylphenyl)urea as a Versatile Building Block in Drug Discovery and Medicinal Chemistry
Introduction & Chemical Profile
N-(3-acetylphenyl)urea (also known as 1-(3-acetylphenyl)urea) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and drug discovery. Its structural architecture features a central phenyl ring substituted with a urea moiety at the 1-position and an acetyl group at the 3-position (meta-position).
Causality in Design : The strategic value of this compound lies in its dual reactivity and binding capabilities. The urea group serves as a potent bi-dentate hydrogen bond donor and acceptor, which is a privileged motif for interacting with the hinge region of kinases or the allosteric binding pockets of G-protein-coupled receptors (GPCRs). Simultaneously, the 3-acetyl group acts as an electron-withdrawing steric modulator that prevents rapid cytochrome P450 (e.g., CYP2D6) metabolism, while also providing a synthetic handle for downstream condensation reactions (e.g., forming pyrimidines, chalcones, or hydrazones) without disrupting the urea's target-binding capability.
Application in GPCR Antagonist Development (CCR3)
The chemokine receptor CCR3 is a primary therapeutic target for allergic asthma and eosinophilic inflammatory diseases. Early unselective CCR3 antagonist leads often suffered from off-target CYP2D6 inhibition due to highly lipophilic or unsubstituted central rings[1].
Mechanistic Insight : By incorporating the N-(3-acetylphenyl)urea moiety into piperidine-based scaffolds, researchers successfully mitigated CYP2D6 liability while drastically improving target affinity. The acetyl group restricts the conformational flexibility of the urea, orienting it optimally for hydrogen bonding within the CCR3 binding pocket. For example, the synthesis of N-{3-[(2S, 4R)-1-(propyl)-4-(4-fluorobenzyl)piperidinyl]propyl}-N'-(3-acetylphenyl)urea yielded single-digit nanomolar IC50 values for CCR3 and exhibited >100-fold selectivity against extensive counter-screen panels[1].
Caption: Eotaxin-mediated CCR3 signaling pathway and targeted inhibition by urea-based antagonists.
Application in Sulfonyl Chloride and Biocide Synthesis
N-(3-acetylphenyl)urea is also a critical intermediate in the synthesis of ureidobenzenesulfonyl chlorides, which are precursors to sulfonamide-based biocides and enzyme inhibitors.
Causality in Synthesis : Direct chlorosulfonation of highly electron-rich anilines or unprotected thioureas frequently fails, yielding zwitterionic sulfonic acids or oxidized byproducts rather than the desired sulfonyl chlorides[2]. However, the N-3-acetylphenylurea derivative successfully undergoes chlorosulfonation. The urea linkage and the meta-acetyl group synergistically moderate the electron density of the aromatic ring. This electronic deactivation prevents over-reaction while cleanly directing the incoming sulfonyl chloride group to the para position, yielding p-(3-N-acetylureido)benzenesulfonyl chloride[2].
Caption: Divergent synthetic workflows utilizing N-(3-acetylphenyl)urea as a core building block.
Experimental Protocols
Protocol A: Synthesis of Piperidinyl-N'-(3-acetylphenyl)urea Derivatives (CCR3 Antagonist Precursors) Objective: To couple a functionalized piperidine intermediate with N-(3-acetylphenyl)urea to generate a selective CCR3 antagonist. Self-Validating Step: The reaction utilizes reductive amination or direct urea coupling. Monitoring the disappearance of the primary amine via LC-MS ensures complete conversion before purification, preventing difficult separation of unreacted starting materials.
-
Preparation : Dissolve 1.0 equivalent of the appropriate primary amine (e.g., 3-[(2S, 4R)-1-(propyl)-4-(4-fluorobenzyl)piperidinyl]propan-1-amine) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Activation : If starting from 3-acetylphenyl isocyanate (generated in situ from the urea or an amine precursor), add 1.1 equivalents of the isocyanate dropwise at 0 °C. Alternatively, if using N-(3-acetylphenyl)urea directly, utilize a coupling reagent such as triphosgene (0.4 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to form the reactive intermediate.
-
Coupling : Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Validation & Quenching : Monitor via TLC (10% MeOH in DCM). Once the starting amine is consumed, quench the reaction with saturated aqueous NaHCO3.
-
Extraction & Purification : Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (silica gel) to yield the pure piperidinyl-N'-(3-acetylphenyl)urea derivative.
Protocol B: Chlorosulfonation of N-(3-acetylphenyl)urea Objective: To synthesize p-(3-N-acetylureido)benzenesulfonyl chloride for downstream biocide development. Self-Validating Step: The use of excess chlorosulfonic acid acts as both reagent and solvent. The controlled temperature profile (0 °C to room temperature) prevents the formation of bis-sulfonyl chlorides or ring oxidation.
-
Addition : Cool 5.0 equivalents of neat chlorosulfonic acid (ClSO3H) to 0 °C in a round-bottom flask equipped with a drying tube.
-
Substrate Introduction : Slowly add 1.0 equivalent of N-(3-acetylphenyl)urea in small portions over 30 minutes, maintaining the internal temperature below 5 °C to control the exothermic reaction.
-
Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Slowly heat the mixture to 60 °C for an additional 1 hour to ensure complete conversion to the sulfonyl chloride[2].
-
Quenching (Critical Safety Step) : Cool the mixture to room temperature and carefully pour it dropwise over crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a white/pale yellow solid.
-
Isolation : Filter the precipitate under vacuum, wash extensively with ice-cold water to remove residual acid, and dry under high vacuum. The product should be used immediately for subsequent sulfonamide synthesis or stored under inert gas at -20 °C to prevent hydrolysis.
Quantitative Data Presentation
The following table summarizes the structure-activity relationship (SAR) data highlighting the impact of the N-(3-acetylphenyl)urea moiety on CCR3 antagonist potency, based on optimization studies of piperidine derivatives[1].
| Compound / Substitution | Target Receptor | Binding Affinity (IC50) | Chemotaxis Inhibition (IC50) | Selectivity Profile |
| Unselective Lead (Alkyl Urea) | CCR3 | ~200 nM | >500 nM | Poor (High CYP2D6 inhibition) |
| N'-(phenyl)urea derivative | CCR3 | 45 nM | 120 nM | Moderate |
| N'-(3-acetylphenyl)urea derivative | CCR3 | < 10 nM | 41 nM | Excellent (>100-fold vs. counter screens) |
| Heterocyclic-substituted urea | CCR3 | 10 - 60 pM | < 100 pM | Excellent |
Note: The incorporation of the 3-acetylphenyl group significantly improves both binding affinity and functional antagonism (chemotaxis inhibition) while resolving off-target metabolic liabilities.
References
-
Watson, P. S., Jiang, B., Harrison, K., Solomon, K. A., Ko, S. S., et al. (2006). "2,4-Disubstituted piperidines as selective CC chemokine receptor 3 (CCR3) antagonists: Synthesis and selectivity." Bioorganic & Medicinal Chemistry Letters. Available at: 1
-
Akhtar, N., Badami, N. V., Cremlyn, R. J. W., & Goulding, K. J. (1977). "The chemistry of some ureidobenzenesulfonyl chlorides." Phosphorus and Sulfur and the Related Elements. Available at: 2
Sources
N-(3-acetylphenyl)urea sample preparation for mass spectrometry
Application Note: High-Sensitivity LC-MS/MS Quantification of N-(3-acetylphenyl)urea in Biological Matrices
Introduction & Physicochemical Profiling
N-(3-acetylphenyl)urea is a synthetic small molecule characterized by a phenyl ring substituted with an acetyl group and a urea moiety. In drug development and pharmacokinetic (PK) profiling, accurate quantification of phenylurea derivatives in biological matrices (such as human or rat plasma) is critical for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles[1].
The physicochemical nature of N-(3-acetylphenyl)urea dictates the analytical approach. The urea linkage provides strong hydrogen-bond donating and accepting capabilities, making the molecule moderately polar, while the aromatic ring confers lipophilicity. Because phenylureas are highly susceptible to matrix-induced ion suppression in electrospray ionization (ESI), direct plasma injection or simple dilution is non-viable. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) serves as the gold standard for this analysis due to its unparalleled selectivity and sensitivity in filtering out endogenous biological noise[1].
Rationale for Sample Preparation Strategy
A self-validating bioanalytical method requires a sample preparation strategy that is both reproducible and mechanistically sound. For N-(3-acetylphenyl)urea, we employ a hybrid approach: Protein Precipitation (PPT) followed by Liquid-Liquid Extraction (LLE) .
-
Enzymatic Quenching via PPT: Plasma contains active esterases and proteases. Although ureas are relatively stable, metabolic and catabolic processes can persist post-collection. Adding cold organic solvent immediately alters the sample solution, impeding the noncovalent intramolecular bonds required to maintain hierarchical protein ultrastructure, thereby quenching enzymatic activity[2].
-
Phase Separation Dynamics via MTBE: While PPT removes gross proteins, it leaves behind a high concentration of phospholipids that cause severe ion suppression in the MS source. By introducing Methyl tert-butyl ether (MTBE) for LLE, we achieve highly selective partitioning. MTBE extracts the moderately lipophilic N-(3-acetylphenyl)urea while excluding highly polar endogenous salts and residual matrix proteins. Crucially, MTBE forms the upper organic layer during centrifugation. This physical property prevents the accidental aspiration of the precipitated protein pellet and the aqueous interface, drastically reducing technical variation and improving high-throughput reproducibility[3].
Experimental Workflow & Visualization
Workflow for N-(3-acetylphenyl)urea extraction from plasma using MTBE LLE.
Step-by-Step Extraction Protocol
This protocol is designed as a self-validating system. The inclusion of a stable-isotope labeled Internal Standard (IS) prior to extraction ensures that any volumetric losses or matrix effects are mathematically normalized during data processing.
-
Sample Aliquoting: Transfer 50 µL of human plasma into a clean 1.5 mL low-bind Eppendorf tube.
-
Internal Standard Addition: Add 10 µL of the IS working solution (e.g., N-(3-acetylphenyl)urea-d4 at 100 ng/mL). Vortex briefly. Causality: Adding IS before any solvent ensures it undergoes the exact same binding and extraction thermodynamics as the endogenous analyte.
-
Protein Precipitation: Add 100 µL of ice-cold Methanol to the sample. Vortex at high speed for 30 seconds to disrupt plasma protein binding and quench residual enzymes[2].
-
Liquid-Liquid Extraction: Add 400 µL of MTBE. Vortex vigorously for 5 minutes using a multi-tube vortexer.
-
Phase Separation: Centrifuge the samples at 18,000 × g for 5 minutes at 4°C[3]. This will yield a distinct tri-layer system: an aqueous bottom layer, a solid protein disk at the interface, and a clear MTBE top layer.
-
Transfer & Evaporation: Carefully transfer 350 µL of the upper MTBE layer into a clean 96-well collection plate or glass insert. Evaporate to complete dryness under a gentle stream of ultra-high purity Nitrogen at 35°C. Causality: Excessive heat (>40°C) can induce thermal degradation or hydrolysis of the urea bond.
-
Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Vortex for 2 minutes and centrifuge again before injection.
LC-MS/MS Analytical Conditions
Liquid Chromatography (LC) Parameters
Chromatographic separation is performed on a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). The use of 0.1% Formic Acid (FA) in both the aqueous and organic mobile phases ensures consistent protonation of the urea nitrogen, which is critical for maximizing positive electrospray ionization (ESI+) efficiency[4].
Table 1: LC Gradient Elution Profile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (H₂O + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) | Elution Rationale |
|---|---|---|---|---|
| 0.0 | 0.40 | 95 | 5 | Sample loading and initial focusing |
| 1.0 | 0.40 | 95 | 5 | Elute polar matrix salts to waste |
| 4.0 | 0.40 | 10 | 90 | Linear gradient to elute target analyte |
| 5.0 | 0.40 | 10 | 90 | Column wash (remove lipophilic lipids) |
| 5.1 | 0.40 | 95 | 5 | Return to initial conditions |
| 7.0 | 0.40 | 95 | 5 | Column equilibration |
Mass Spectrometry (MS/MS) Parameters
Detection is executed in Multiple Reaction Monitoring (MRM) mode using positive electrospray ionization (ESI+). For N-(3-acetylphenyl)urea (Monoisotopic mass = 178.07 Da), the precursor ion is the protonated molecule[M+H]+ at m/z 179.1. Fragmentation typically occurs via the cleavage of the urea bond (loss of HNCO) to yield the 3-acetylaniline cation, or via the loss of ammonia.
Table 2: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|---|
| N-(3-acetylphenyl)urea | 179.1 | 136.1 | 50 | 22 | Quantitation (Primary) |
| N-(3-acetylphenyl)urea | 179.1 | 162.1 | 50 | 16 | Confirmation (Qualifier) |
| IS (Deuterated analog) | 183.1 | 140.1 | 50 | 22 | Internal Standardization |
System Suitability and Method Validation
To ensure the trustworthiness of the generated data, the analytical run must be self-validating.
-
System Suitability Test (SST): Prior to batch analysis, inject a neat standard of N-(3-acetylphenyl)urea. The coefficient of variation (CV) for peak area across five replicate injections must be ≤ 5%, and the retention time drift must be ≤ 0.1 minutes.
-
Matrix Effect (ME) Calculation: Extract blank plasma from six independent lots. Post-extraction, spike these blanks with the analyte at the Low QC concentration. Compare the peak area of these post-extraction spikes to a neat standard prepared in the reconstitution solvent. An ME value between 85% and 115% validates that the MTBE LLE method successfully removed ion-suppressing phospholipids.
References
- BenchChem. (2025). Application Note: Quantification of 1-(3-Acetylphenyl)-3-benzylthiourea in Human Plasma using LC-MS/MS.
- Agilent Technologies. Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform.
- National Institutes of Health (NIH) / PMC. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens.
- Thermo Fisher Scientific. New standards for plasma proteomics—Balancing throughput for large sample cohorts and depth of analysis for biomarker discovery.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Yield Catalytic Synthesis Protocols for N-(3-Acetylphenyl)urea
Introduction & Pharmacological Rationale
N-(3-acetylphenyl)urea is a highly valued structural motif in medicinal chemistry, frequently utilized as a critical precursor for synthesizing potent CC chemokine receptor 3 (CCR3) antagonists[1] and various targeted kinase inhibitors. Historically, the synthesis of aryl ureas relied heavily on the reaction of anilines with highly toxic, moisture-sensitive isocyanates or phosgene derivatives[2]. To address the safety, scalability, and atom-economy limitations of these traditional methods, this application note details two advanced, high-yield catalytic protocols:
-
A Palladium-Catalyzed Cross-Coupling approach utilizing 3-bromoacetophenone[3].
-
A Deep Eutectic Solvent (DES) Lewis Acid-Catalyzed approach utilizing 3-aminoacetophenone[4].
Mechanistic Insights & Pathway Design
Palladium-Catalyzed Cyanation-Amidation
Palladium-catalyzed amidation represents a paradigm shift in unsymmetrical and mono-substituted urea synthesis[3]. By utilizing 3-bromoacetophenone and a cyanate salt, the reaction bypasses the isolation of hazardous isocyanates. The catalytic cycle initiates with the oxidative addition of the aryl bromide to an electron-rich Pd(0) complex. Transmetalation with the cyanate anion generates a Pd(II)-cyanate intermediate, which undergoes reductive elimination to release an aryl isocyanate in situ. Immediate interception by an ammonia source (such as ammonium carbamate) yields the target N-(3-acetylphenyl)urea.
Causality in Catalyst Design: The selection of a bulky biarylphosphine ligand (e.g., tBuBrettPhos) is critical. The steric bulk accelerates the energetically challenging reductive elimination step, while its electron-rich nature stabilizes the Pd(0) resting state, preventing the formation of inactive Pd-dimers.
Figure 1: Palladium-catalyzed cross-coupling cycle for the synthesis of N-(3-acetylphenyl)urea.
Zinc-Catalyzed DES Amination
Deep Eutectic Solvents (DES), specifically the choline chloride-zinc chloride system ([ChCl][ZnCl2]2), offer a revolutionary dual-role environment acting as both a benign solvent and a Lewis acid catalyst[4]. The Zn(II) centers coordinate to the carbonyl oxygen of an inexpensive urea donor, increasing its electrophilicity. Concurrently, the extensive hydrogen-bonding network of the DES stabilizes the transition state during the nucleophilic attack by 3-aminoacetophenone. This method boasts exceptional green chemistry metrics, allowing for catalyst recycling and eliminating volatile organic solvents.
Experimental Protocols
Safety Note: Conduct all reactions in a well-ventilated fume hood. 3-bromoacetophenone is a known lachrymator.
Protocol A: Palladium-Catalyzed Synthesis from 3-Bromoacetophenone
Materials: 3-Bromoacetophenone (1.0 equiv), Sodium cyanate (1.5 equiv), Ammonium carbamate (1.5 equiv), Pd2(dba)3 (2 mol%), tBuBrettPhos (4 mol%), 1,4-Dioxane/H2O (9:1).
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge Pd2(dba)3 and tBuBrettPhos. Evacuate and backfill with Argon three times. Rationale: Pd(0) is highly susceptible to oxidation; rigorous exclusion of O2 is required to maintain the active catalytic cycle.
-
Reagent Addition: Add sodium cyanate and ammonium carbamate to the flask. Introduce degassed 1,4-dioxane and water, followed by 3-bromoacetophenone via syringe.
-
Thermal Activation: Heat the reaction mixture to 90 °C for 12 hours under vigorous stirring. Rationale: The biphasic nature of the cyanate salt requires high shear and elevated temperature to facilitate efficient transmetalation.
-
Quench & Extraction: Cool to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4.
-
Purification: Concentrate under reduced pressure and recrystallize the crude solid from hot ethanol to afford pure N-(3-acetylphenyl)urea.
Protocol B: DES-Catalyzed Green Synthesis from 3-Aminoacetophenone
Materials: 3-Aminoacetophenone (1.0 equiv), Urea (1.2 equiv), [ChCl][ZnCl2]2 DES (3 mL per mmol).
Step-by-Step Methodology:
-
DES Preparation: Synthesize the DES by mixing choline chloride and anhydrous ZnCl2 in a 1:2 molar ratio at 80 °C until a clear, homogeneous liquid forms[4].
-
Reaction Initiation: To the DES, add 3-aminoacetophenone and urea. Stir the mixture at 80 °C for 4 hours. Rationale: Operating at 80 °C ensures the DES remains perfectly fluid while providing sufficient thermal energy for the transamidation without causing urea decomposition.
-
Product Isolation: Upon completion, cool the mixture to ambient temperature and add distilled water. The target urea derivative will precipitate out of the aqueous DES matrix.
-
Filtration & Catalyst Recovery: Filter the precipitate and wash with cold water. The filtrate (aqueous DES) can be evaporated under vacuum to recover the [ChCl][ZnCl2]2 catalyst for subsequent runs[4].
Figure 2: Self-validating experimental workflow for high-yield catalytic urea synthesis.
Quantitative Data & Yield Optimization
The table below summarizes the efficiency, environmental impact, and yield metrics of the discussed methodologies compared to traditional non-catalytic baselines[5].
| Synthesis Method | Catalyst / System | Time (h) | Temp (°C) | Isolated Yield (%) | E-Factor (Est.) |
| Pd-Catalyzed Cross-Coupling | Pd2(dba)3 / tBuBrettPhos | 12 | 90 | 88% | ~15 |
| DES-Catalyzed Amination | [ChCl][ZnCl2]2 (Recyclable) | 4 | 80 | 94% | < 5 |
| Traditional (Isocyanate) | None (Stoichiometric) | 2 | 25 | 85% | > 25 |
Self-Validation & Quality Control
A robust protocol must be self-validating. To confirm the successful synthesis of N-(3-acetylphenyl)urea (Formula: C9H10N2O2, MW: 178.19 g/mol ) without relying solely on external core facilities, perform the following in-process and final checks:
-
TLC Monitoring: Utilize a 5% Methanol in Dichloromethane solvent system. The product will appear as a distinct, UV-active spot (Rf ~0.4), significantly more polar than the starting 3-bromoacetophenone or 3-aminoacetophenone.
-
LC-MS Analysis: Electrospray ionization (ESI+) should reveal a prominent pseudo-molecular ion peak at m/z 179.1 [M+H]+ and a sodium adduct at m/z 201.1 [M+Na]+.
-
1H NMR (DMSO-d6, 400 MHz): The spectrum must display the diagnostic acetyl methyl protons as a sharp singlet at ~2.55 ppm. The urea protons will appear as two distinct signals: a primary amine singlet (-NH2) integrating to 2H at ~6.0 ppm, and a secondary aryl amine singlet (-NH-) integrating to 1H at ~8.8 ppm. The aromatic region (7.3 - 8.1 ppm) will display a characteristic splitting pattern confirming the 1,3-disubstituted ring integrity.
References
-
Title: Urea derivative synthesis by amidation Source: Organic Chemistry Portal URL: [Link]
-
Title: Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2) Source: PubMed Central (PMC) URL: [Link]
-
Title: One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method Source: Asian Journal of Chemistry URL: [Link]
-
Title: A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water Source: RSC Publishing URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Urea derivative synthesis by amidation [organic-chemistry.org]
- 4. Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
In vitro cell viability assay protocols using N-(3-acetylphenyl)urea
Application Note & Protocol
Topic: A Validated Protocol for Evaluating the In Vitro Cytotoxicity of N-(3-acetylphenyl)urea Using Tetrazolium-Based Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract
The urea scaffold is a privileged pharmacophore in modern medicinal chemistry, integral to numerous therapeutic agents, including kinase inhibitors used in oncology.[1][2] N-(3-acetylphenyl)urea represents a model compound containing this key chemical feature. Evaluating the cytotoxic potential of such novel molecules is a foundational step in drug discovery. This document provides a comprehensive, field-tested protocol for determining the in vitro cytotoxic effects of N-(3-acetylphenyl)urea using the gold-standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. We delve into the biochemical principles of the assay, offer a detailed step-by-step methodology, and provide guidance on data analysis, interpretation, and troubleshooting. The causality behind critical experimental choices is explained to ensure robust and reproducible results. This guide is designed to empower researchers to accurately assess the biological activity of N-(3-acetylphenyl)urea and other test compounds.
Introduction: The Rationale for Cytotoxicity Screening
In vitro cytotoxicity assays are indispensable tools in pharmacology and toxicology, providing a rapid, cost-effective, and high-throughput method for assessing a compound's effect on cell viability and proliferation.[3][4] These assays are critical for identifying potential therapeutic candidates and for flagging compounds with undesirable toxicity early in the development pipeline.
Many potent anticancer drugs, such as Sorafenib and other kinase inhibitors, incorporate a urea moiety, which is crucial for their binding and biological activity.[2][5][6] Therefore, novel compounds like N-(3-acetylphenyl)urea, which contains this structural motif, are of significant interest for screening. The primary method to evaluate their potential is to measure their impact on the viability of cancer cell lines. This protocol uses the MTT assay as a primary example, a reliable colorimetric method that quantifies the metabolic activity of living cells.[7]
Principle of the MTT Cell Viability Assay
The trustworthiness of the MTT assay is grounded in its direct measurement of cellular metabolic function, which is a hallmark of cell viability.[8] The core principle is the enzymatic reduction of a tetrazolium salt by metabolically active cells.[7]
Mechanism of Action: The yellow, water-soluble tetrazolium salt, MTT, is taken up by living cells. Within the mitochondrial respiratory chain, NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, cleave the tetrazolium ring.[9] This intracellular reduction converts the yellow MTT into insoluble, purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells in the culture.[10] Dead or inactive cells lack the necessary enzymatic activity to perform this conversion. The insoluble formazan is then solubilized using a detergent, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer.[11]
Caption: Experimental workflow for cytotoxicity assessment.
Data Analysis and Interpretation
Calculation of Cell Viability
-
Average the Replicates: Calculate the mean absorbance for each set of triplicates.
-
Subtract Background: Subtract the mean absorbance of the blank wells from all other mean values.
-
Calculate Percent Viability: Normalize the data to the vehicle control. The viability of the vehicle control is considered 100%.
% Viability = ( (Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank) ) * 100
Determining the IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.
-
Plot the Data: Create a dose-response curve by plotting % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Non-linear Regression: Use a data analysis software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).
-
Extract IC₅₀: The software will calculate the IC₅₀ value from the curve.
Sample Data Presentation
| N-(3-acetylphenyl)urea (µM) | Mean Absorbance (570 nm) | Corrected Absorbance | % Viability |
| 0 (Blank) | 0.055 | N/A | N/A |
| 0 (Vehicle) | 1.255 | 1.200 | 100.0% |
| 1 | 1.195 | 1.140 | 95.0% |
| 10 | 0.955 | 0.900 | 75.0% |
| 50 | 0.655 | 0.600 | 50.0% |
| 100 | 0.355 | 0.300 | 25.0% |
| 200 | 0.175 | 0.120 | 10.0% |
| Calculated IC₅₀ | 50 µM |
Troubleshooting and Assay Considerations
| Problem | Potential Cause | Recommended Solution |
| High Background (Blank Wells) | Medium contaminated with bacteria/yeast; Phenol red interference. | Use sterile technique; Use medium without phenol red for the assay steps. [7] |
| Low Signal / Low Absorbance | Cell number too low; Insufficient incubation time with MTT. | Optimize seeding density by creating a cell titration curve; Increase MTT incubation time (up to 4 hours). [7][11] |
| Erratic Readings Across Plate | Pipetting inconsistency ("edge effect"); Incomplete formazan solubilization. | Use a multichannel pipette carefully; Ensure pipette is calibrated; Shake the plate thoroughly after adding solubilizer. [12][13] |
| Precipitation of Test Compound | Compound is not fully soluble in the culture medium. | Ensure the stock solution is fully dissolved; Check the final DMSO concentration; If precipitation persists, the maximum testable concentration is limited by solubility. [14] |
Alternative Methodologies
To validate findings from the MTT assay, employing an orthogonal method with a different biological principle is highly recommended.
-
XTT Assay: Similar to MTT, but the formazan product is water-soluble, eliminating the solubilization step and reducing a source of error. [15][16]The absorbance is typically read between 450-500 nm. [17]* Neutral Red Uptake (NRU) Assay: This assay assesses cell viability based on the ability of living cells to incorporate and bind the supravital dye Neutral Red within their lysosomes. [18]Damage to the cell or lysosomal membranes results in decreased dye uptake, providing a measure of cytotoxicity based on membrane integrity rather than metabolic rate. [14][19]
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. [Link]
-
Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. [Link]
-
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]
-
Samrot, A. V., et al. (2025). In vitro cell-based assays to test drugs – A Review. ResearchGate. [Link]
-
RE-Place. (n.d.). Neutral Red Uptake Assay. [Link]
-
Promega & Eppendorf. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls. YouTube. [Link]
-
Apaydın, S., et al. (2018). Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives. Marmara Pharmaceutical Journal. [Link]
-
Passaro, A., et al. (2011). Design, synthesis, and biological activity of urea derivatives as anaplastic lymphoma kinase inhibitors. PubMed. [Link]
-
Ilas, J., & D'Souza, A. (2017). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [Link]
-
Saturnino, C., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 3. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | IntechOpen [intechopen.com]
- 4. researchgate.net [researchgate.net]
- 5. turkjps.org [turkjps.org]
- 6. Design, synthesis, and biological activity of urea derivatives as anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 16. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. qualitybiological.com [qualitybiological.com]
- 19. Neutral Red Uptake Assay | RE-Place [re-place.be]
Application Note & Protocol: Systematic Solvent Selection for the Recrystallization of N-(3-acetylphenyl)urea
Abstract
This comprehensive guide details a systematic approach for the selection of an optimal solvent system for the recrystallization of N-(3-acetylphenyl)urea. Recrystallization is a critical purification technique in pharmaceutical and chemical synthesis, and its success is fundamentally dependent on the appropriate choice of solvent. This document provides both the theoretical underpinnings of solvent selection and a practical, step-by-step protocol for experimental solvent screening and subsequent recrystallization. The methodologies presented are designed to be self-validating, ensuring a high degree of purity and yield for the target compound. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Critical Role of Recrystallization
Recrystallization remains a cornerstone technique for the purification of solid organic compounds.[1][2] The underlying principle is based on the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by cooling to induce the formation of highly ordered and pure crystals of the target compound, while the impurities remain dissolved in the "mother liquor".[3][4]
The selection of the appropriate solvent is the most critical parameter in developing a successful recrystallization protocol.[2][5] An unsuitable solvent can lead to poor recovery, low purity, or complete failure of the crystallization process. N-(3-acetylphenyl)urea, a compound with both polar (urea and acetyl functionalities) and non-polar (phenyl ring) characteristics, presents an interesting case for solvent selection, often necessitating a systematic screening process to identify the optimal solvent or solvent mixture.
Theoretical Framework for Solvent Selection
The choice of a recrystallization solvent is guided by several key principles. A deep understanding of these principles allows the researcher to make informed decisions and troubleshoot the process effectively.
The "Like Dissolves Like" Principle
This adage is a foundational concept in solubility.[6] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. N-(3-acetylphenyl)urea possesses a moderate polarity due to the presence of hydrogen bond donors and acceptors in the urea group, the polar carbonyl of the acetyl group, and the non-polar aromatic ring. Therefore, solvents of intermediate polarity, or mixtures of polar and non-polar solvents, are often good starting points.
Key Characteristics of an Ideal Recrystallization Solvent
The ideal solvent for recrystallizing a specific compound should exhibit the following characteristics[5][7]:
-
High Solvating Power at Elevated Temperatures: The solvent must be capable of dissolving the compound completely when hot or boiling.
-
Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to allow for maximum recovery upon cooling.
-
Appropriate Boiling Point: The boiling point of the solvent should be high enough to provide a significant temperature gradient for solubility but low enough to be easily removed from the crystals during drying. A solvent with a boiling point lower than the melting point of the solute is essential to prevent the compound from "oiling out" instead of crystallizing.[8]
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should be sufficiently volatile to be easily evaporated from the purified crystals.
-
Safety and Environmental Considerations: The chosen solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[5]
-
Impurity Solubility Profile: Ideally, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[7]
Mixed-Solvent Systems
In many cases, a single solvent does not meet all the ideal criteria. A common solution is to use a mixed-solvent system, which consists of two miscible solvents.[6][9] One solvent (the "good" solvent) should readily dissolve the compound at all temperatures, while the other (the "bad" or "anti-solvent") should dissolve the compound poorly at all temperatures.
The procedure involves dissolving the solute in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until the solution becomes turbid (the cloud point), indicating the onset of crystallization. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[9]
Experimental Protocol: Systematic Solvent Screening
This protocol provides a systematic, small-scale method to efficiently screen a range of solvents to identify the most suitable candidate for the recrystallization of N-(3-acetylphenyl)urea.
Materials and Equipment
-
N-(3-acetylphenyl)urea (impure)
-
A selection of candidate solvents (see Table 1)
-
Test tubes (small)
-
Hot plate
-
Water or sand bath
-
Glass stirring rods
-
Pasteur pipettes
-
Ice bath
Solvent Selection Workflow
The following workflow provides a logical progression for identifying a suitable solvent system.
Caption: A workflow diagram for systematic solvent selection.
Procedure for Single-Solvent Screening
-
Preparation: Place approximately 50 mg of N-(3-acetylphenyl)urea into a series of labeled test tubes.
-
Room Temperature Solubility: To each test tube, add the candidate solvent dropwise (starting with ~0.5 mL) and stir or vortex at room temperature. Observe the solubility.
-
Ideal: The compound is insoluble or sparingly soluble.
-
Unsuitable: The compound dissolves readily. This solvent is not suitable for single-solvent recrystallization.
-
-
Hot Solubility: For the solvents in which the compound was sparingly soluble or insoluble at room temperature, heat the test tube in a water or sand bath to the boiling point of the solvent. Add more solvent dropwise until the solid just dissolves.
-
Ideal: The compound dissolves completely in a reasonable volume of hot solvent.
-
Unsuitable: A very large volume of solvent is required, or the compound remains insoluble.
-
-
Crystallization on Cooling: Allow the hot, clear solutions to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.
-
Ideal: Abundant, well-formed crystals appear.
-
Unsuitable: The compound "oils out" (forms a liquid layer) or no precipitate forms even after cooling in an ice bath.
-
Candidate Solvents for Screening
Based on the structure of N-(3-acetylphenyl)urea, a range of solvents with varying polarities should be tested.
| Solvent | Boiling Point (°C) | Polarity Index (P') [10] | Safety Considerations (GHS) |
| Water | 100 | 10.2 | Non-hazardous |
| Ethanol | 78 | 4.3 (Calculated) | Flammable liquid |
| Isopropanol | 82 | 3.9 | Flammable liquid, eye irritant |
| Acetone | 56 | 5.1 | Highly flammable, eye irritant |
| Ethyl Acetate | 77 | 4.4 | Highly flammable, eye irritant |
| Toluene | 111 | 2.4 | Flammable, skin/eye irritant, health hazard |
| Heptane | 98 | 0.1 | Flammable, skin irritant, environmental hazard |
Note: Polarity index values can vary slightly depending on the scale used. The values presented are for relative comparison.
Detailed Recrystallization Protocol
Once a suitable solvent or solvent system has been identified, the following protocol can be used for larger-scale purification.
Single-Solvent Recrystallization
-
Dissolution: Place the crude N-(3-acetylphenyl)urea in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[1][3]
-
Hot Filtration (if necessary): If insoluble impurities are present, or if decolorizing carbon was used to remove colored impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.[4]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4]
-
Drying: Allow the crystals to dry completely, either by air drying on the filter paper or in a vacuum oven.
Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (anti-solvent) dropwise until a persistent cloudiness is observed.
-
Re-dissolution: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization, Collection, and Drying: Follow steps 3-6 from the single-solvent recrystallization protocol.
Caption: The general process of recrystallization.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The success of the purification can and should be verified by the following methods:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. The melting point of the recrystallized N-(3-acetylphenyl)urea should be compared to the literature value. Impurities typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): TLC can be used to compare the purity of the crude material versus the recrystallized product. The purified sample should ideally show a single spot.
-
Spectroscopic Analysis (NMR, IR): For rigorous confirmation of identity and purity, spectroscopic methods can be employed.
By following the systematic solvent screening protocol and confirming the purity of the final product, researchers can have high confidence in the effectiveness of the recrystallization.
References
- CDN. (n.d.). Exp 1 - Recrystallization of Acetanilide.
-
Cerritos College. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]
-
Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved from [Link]
- CDN. (n.d.). Exp 1 - Recrystallization of Acetanilide.
- Unknown. (n.d.). Polarity of Solvents.
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Unknown. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of.
- Unknown. (n.d.). recrystallization, filtration and melting point.
- Unknown. (n.d.). Recrystallization-1.pdf.
-
Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]
-
Hoye, T.R. (2022). Properties of Common Organic Solvents. Retrieved from [Link]
- Unknown. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- Burdick & Jackson. (n.d.). Polarity Index.
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]
Sources
- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 2. cerritos.edu [cerritos.edu]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. mt.com [mt.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Polarity Index [macro.lsu.edu]
Troubleshooting low yields in N-(3-acetylphenyl)urea synthesis
Welcome to the technical support center for the synthesis of N-(3-acetylphenyl)urea. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this synthetic procedure. Here, we address common issues through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Addressing Low Yields
This section provides in-depth solutions to specific problems you may encounter during the synthesis of N-(3-acetylphenyl)urea.
Question 1: My reaction has a low yield, and I suspect it's due to incomplete consumption of the starting materials. How can I drive the reaction to completion?
Answer:
Several factors can lead to an incomplete reaction. Let's break down the potential causes and solutions:
-
Inadequate Reaction Time or Temperature: The reaction between 3-aminoacetophenone and an isocyanate source (like potassium cyanate in the presence of an acid, or an isocyanate) may require more time or thermal energy to proceed to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If you observe the persistence of the 3-aminoacetophenone spot, consider extending the reaction time. If time is a constraint, a modest increase in temperature may accelerate the reaction. However, be cautious, as excessive heat can promote side reactions.[1]
-
-
Sub-optimal pH (when using cyanate): If you are generating the isocyanate in situ from a cyanate salt and an acid, the pH of the reaction medium is critical. An inappropriate pH can hinder the formation of the reactive isocyanic acid.
-
Solution: Ensure the acid is added gradually to the solution of 3-aminoacetophenone and cyanate. The pH should be maintained in a mildly acidic range to facilitate the formation of isocyanic acid without causing significant hydrolysis of the starting materials or product.
-
-
Reagent Purity and Stoichiometry: The purity of your starting materials, particularly the 3-aminoacetophenone and the isocyanate source, is paramount. Impurities can interfere with the reaction. Additionally, an incorrect stoichiometric ratio of reactants will leave one of them in excess.
-
Solution: Use purified reagents. 3-Aminoacetophenone can be recrystallized from ethanol or aqueous ethanol.[2] Ensure you are using the correct molar equivalents of your reactants. Sometimes, using a slight excess (1.05-1.1 equivalents) of the isocyanate or its precursor can help drive the reaction to completion.
-
Question 2: I'm observing a significant amount of an insoluble white precipitate that is not my desired product. What could this be, and how can I prevent its formation?
Answer:
The most likely culprit for an unwanted, insoluble white precipitate is the formation of a symmetrically disubstituted urea, specifically N,N'-diphenylurea if phenyl isocyanate is used, or other symmetric ureas depending on the isocyanate source. This occurs primarily due to the presence of water in the reaction.[3]
-
Mechanism of Byproduct Formation: Isocyanates are highly reactive towards nucleophiles, including water. The reaction of an isocyanate with water forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. This newly formed amine can then react with another molecule of isocyanate to produce a symmetric urea.[3][4]
-
Solutions to Minimize Symmetric Urea Formation:
-
Rigorous Drying of Reagents and Solvents: This is the most critical step. Ensure all your solvents are anhydrous. Use freshly opened bottles of solvents or dry them using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves).[3] Your starting amine, 3-aminoacetophenone, should also be dry.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[3]
-
Order of Addition: If you are using an isocyanate directly, consider adding the isocyanate solution dropwise to the solution of 3-aminoacetophenone. This maintains a low concentration of the isocyanate, favoring the reaction with the intended amine over reaction with trace water.
-
Question 3: My final product yield is low after purification. What are the best practices for purifying N-(3-acetylphenyl)urea?
Answer:
Low recovery after purification often points to issues with the work-up and crystallization process.
-
Work-up Procedure:
-
After the reaction is complete, the product often precipitates from the reaction mixture. If not, the reaction mixture can be poured into cold water to induce precipitation.[5]
-
The crude product should be collected by vacuum filtration and washed with a suitable solvent to remove unreacted starting materials and soluble impurities. Cold ethanol or a mixture of ethanol and water is often effective.[6]
-
-
Recrystallization:
-
Recrystallization is a powerful technique for purifying the final product. Ethanol or an ethanol/water mixture is a common solvent system for the recrystallization of urea derivatives.[2][6]
-
The key to successful recrystallization is to dissolve the crude product in the minimum amount of hot solvent and then allow it to cool slowly. Rapid cooling can trap impurities within the crystal lattice.
-
If the product is still impure after one recrystallization, a second recrystallization may be necessary.
-
-
Alternative Purification:
-
If recrystallization proves difficult or results in significant product loss, column chromatography can be employed. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from impurities.
-
| Purification Method | Key Considerations |
| Precipitation/Washing | Use cold solvents to minimize product loss. |
| Recrystallization | Choose an appropriate solvent system; allow for slow cooling. |
| Column Chromatography | Select an eluent system that provides good separation on a TLC plate first. |
| Table 1: Key considerations for different purification methods. |
Frequently Asked Questions (FAQs)
What are the critical parameters for the synthesis of N-(3-acetylphenyl)urea?
The most critical parameters are:
-
Moisture Control: The exclusion of water is paramount to prevent the formation of symmetric urea byproducts.[3]
-
Reagent Purity: The purity of 3-aminoacetophenone and the isocyanate source directly impacts the yield and purity of the final product.
-
Reaction Temperature: The temperature should be sufficient to drive the reaction forward but not so high as to cause degradation or promote side reactions.
-
Stoichiometry: Precise control over the molar ratios of the reactants is essential for high conversion and minimal unreacted starting materials.
Are there alternative synthetic routes to N-(3-acetylphenyl)urea?
Yes, several methods exist for the synthesis of ureas.[7][8] While the reaction of an amine with an isocyanate is common, other routes include:
-
Reaction with Phosgene or Phosgene Equivalents: 3-aminoacetophenone can be reacted with phosgene or a safer equivalent like triphosgene or carbonyldiimidazole (CDI) to form an intermediate that then reacts with an amine source.[8][9]
-
From Carbamates: Phenyl carbamates, formed from the reaction of 3-aminoacetophenone with phenyl chloroformate, can react with amines to yield ureas under mild conditions.[10]
-
Rearrangement Reactions: The Hofmann, Curtius, or Lossen rearrangements can be used to generate an isocyanate intermediate in situ from a primary amide, which can then be trapped by an amine.[8][11]
How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Melting Point: Compare the melting point of your product to the literature value. A sharp melting point close to the reported value is an indicator of high purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule. The spectra should show the characteristic peaks for the acetyl group, the aromatic protons, and the urea protons.
-
Infrared (IR) Spectroscopy: Look for the characteristic C=O stretching frequencies of the ketone and the urea, as well as the N-H stretching frequencies.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product and to quantify any impurities.[12]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
References
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
-
MDPI. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Retrieved from [Link]
-
MDPI. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Retrieved from [Link]
-
Loba Chemie. (2016). 3-AMINOACETOPHENONE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
ResearchGate. (n.d.). A Convenient Method of Synthesis of Unsymmetrical Urea Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). US5925762A - Practical synthesis of urea derivatives.
-
Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. Retrieved from [Link]
- PatSnap. (2015). Synthetic method for 3-aminoacetophenone.
-
RSC Publishing. (2024). Isocyanate-based multicomponent reactions. Retrieved from [Link]
-
PMC - NIH. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
-
Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas. (2025). Retrieved from [Link]
-
PMC - NIH. (n.d.). Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands. Retrieved from [Link]
-
Organic Chemistry Portal. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis and characterization of novel N-acyl cyclic urea derivatives. Retrieved from [Link]
-
ACS Publications. (2005). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Purification of urea - US2663731A.
-
RSC Publishing. (n.d.). Three-component reaction of isocyanates and 3-aminoacrylates: selective synthesis of N-2-aryl-1,2,3-triazoles and hydrazones. Retrieved from [Link]
-
ResearchGate. (2018). How to purify the urea bought from market to pure urea?. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (2009). Synthesis of Unsymmetrical Ureas by Sulfur-Assisted Carbonylation with Carbon Monoxide and Oxidation with Molecular Oxygen under Mild Conditions. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 10. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: HPLC Mobile Phase Optimization for N-(3-acetylphenyl)urea
Welcome to the Technical Support Center for the chromatographic analysis of N-(3-acetylphenyl)urea . This compound belongs to the phenylurea class, characterized by a moderately hydrophobic acetylphenyl ring and a highly polar urea moiety. The dual nature of this molecule—specifically its strong hydrogen bond donor/acceptor capabilities—often presents unique challenges in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), such as severe peak tailing and retention time instability.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you achieve robust, reproducible separations.
Diagnostic Workflow: Resolving Peak Asymmetry
Before adjusting your instrument parameters, follow this logical decision tree to isolate the root cause of poor chromatography for urea derivatives.
Workflow for diagnosing and resolving peak tailing in phenylurea HPLC analysis.
Troubleshooting & FAQs
Q1: Why does N-(3-acetylphenyl)urea exhibit severe peak tailing on standard C18 columns, and how can I fix it?
Causality: Peak tailing in HPLC occurs when more than one retention mechanism is active during separation[1]. While the primary mechanism for N-(3-acetylphenyl)urea on a C18 column is hydrophobic partitioning, a secondary mechanism arises from the urea nitrogen atoms. These atoms act as strong hydrogen bond donors and acceptors, interacting with unbonded, exposed silanol groups (Si-OH) on the silica surface[1][2]. Because these active sites are limited and equilibrate slowly, the analyte elutes with an asymmetrical, tailing peak.
Solution:
-
Modify Mobile Phase pH: Lower the pH of your aqueous mobile phase to ≤ 3.0 using 0.1% formic acid or phosphoric acid. This suppresses the ionization of acidic silanol groups, neutralizing the active sites and minimizing secondary interactions[1].
-
Upgrade Stationary Phase: Utilize modern Type B silica columns with exhaustive end-capping. These columns have significantly reduced free silanol content compared to older Type A silica[1].
Q2: Should I use Methanol or Acetonitrile as the organic modifier?
Causality: For phenylurea derivatives, Acetonitrile (ACN) is vastly superior to Methanol (MeOH). Acetonitrile is a polar aprotic solvent, whereas methanol is polar protic. Because N-(3-acetylphenyl)urea engages in extensive hydrogen bonding, a protic solvent like methanol competes for these bonds, leading to complex solvation dynamics, broader peaks, and lower theoretical plate counts. Furthermore, ACN provides lower system backpressure and superior baseline stability at the low UV wavelengths (e.g., 210 nm) typically required for phenylurea detection[3][4].
Solution: Standardize your method using a binary mobile phase of Acetonitrile and Water. A highly effective starting isocratic composition for phenylureas is 60:40 ACN:Water at a flow rate of 1.0 mL/min[4].
Q3: How do I resolve ghost peaks or baseline drift during gradient elution?
Causality: Ghost peaks often arise from autosampler carryover, contaminated mobile phases, or column bleed[2]. Additionally, phenylurea compounds can be thermally and hydrolytically unstable in certain matrices[4]. If the sample degrades in the autosampler vial over time, degradation products will appear as unexpected peaks. Furthermore, injecting a sample dissolved in a solvent stronger than the mobile phase can cause peak splitting or fronting[2][5].
Solution:
-
Solvent Matching: Always dissolve your sample in a solvent weaker than or equal to the initial mobile phase composition (e.g., < 40% ACN)[2][5].
-
System Purge: Run a blank injection (solvent only) to isolate the source of ghost peaks. Ensure the autosampler needle wash contains a high percentage of organic solvent (e.g., 80% ACN) to eliminate carryover[2].
Quantitative Data: Impact of Mobile Phase on Peak Metrics
The table below summarizes the typical chromatographic outcomes when altering the mobile phase composition for N-(3-acetylphenyl)urea on a standard 5 µm C18 column (4.6 x 150 mm).
| Mobile Phase Composition | Aqueous pH | Organic Modifier | Tailing Factor (Tf) | Theoretical Plates (N) | Chromatographic Result |
| 60:40 Organic:Water | 6.5 (Unbuffered) | Methanol | 2.4 | 4,500 | Severe tailing, broad peak |
| 60:40 Organic:Water | 6.5 (Unbuffered) | Acetonitrile | 1.8 | 6,200 | Moderate tailing |
| 60:40 Organic:Buffer | 2.8 (0.1% FA) | Acetonitrile | 1.1 | 12,500 | Optimal symmetry & efficiency |
Self-Validating Protocol: Systematic Gradient Optimization
To avoid an inefficient "trial-and-error" approach, utilize this predictive, self-validating methodology based on linear solvent strength theory to optimize ternary or binary gradients for complex urea mixtures[6][7].
Step 1: System Preparation & Baseline Validation
-
Prepare Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.8).
-
Prepare Mobile Phase B: 100% LC-MS Grade Acetonitrile.
-
Validation Check: Pump at 50:50 A:B for 15 minutes. The system is ready only if pressure ripple is < 1% and the UV baseline drift at 210 nm is < 1 mAU/min.
Step 2: Dual-Gradient Scouting
-
Execute two wide linear gradients to calculate retention parameters (S and kw )[7].
-
Run 1: 5% B to 95% B over 20 minutes (tG = 20 min).
-
Run 2: 5% B to 95% B over 60 minutes (tG = 60 min).
-
-
Maintain a constant flow rate of 1.0 mL/min and column temperature of 35°C.
Step 3: Predictive Modeling & Selectivity Adjustment
-
Input the retention times of N-(3-acetylphenyl)urea and any closely eluting impurities into predictive chromatography software (e.g., DryLab)[7].
-
If critical pair resolution (Rs) is < 1.5, introduce a ternary gradient by blending 10% Methanol into Mobile Phase B. This alters hydrogen-bonding selectivity without drastically increasing system viscosity[6].
Step 4: System Suitability Testing (SST) & Auto-Validation
-
Program the optimized method into the sequence.
-
Perform 5 replicate injections of the N-(3-acetylphenyl)urea standard (10 µg/mL).
-
Self-Validation Criteria: The method is considered validated and ready for sample analysis only if :
-
Tailing Factor (Tf) ≤ 1.5[2].
-
Retention Time Relative Standard Deviation (RSD) ≤ 1.0%.
-
Resolution (Rs) between the analyte and nearest impurity ≥ 2.0.
-
-
Failsafe: If Tf > 1.5, the protocol dictates an automatic column back-flush with 100% Acetonitrile for 30 column volumes to remove strongly retained contaminants[5], followed by a return to Step 1.
References
- Mobile phase optimization for the separation of some herbicide samples using HPLC.
- Predictive Optimization of the Separation of Phenylurea Pesticides using Ternary Mobile Phase Gradients in Reversed-Phase HPLC. Taylor & Francis.
- Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction.
- predictive optimization of the separation of phenylurea pesticides using ternary mobile phase gradients. Taylor & Francis.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- How to Reduce Peak Tailing in HPLC? Phenomenex.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming DMSO Precipitation of N-(3-acetylphenyl)urea
Welcome to the advanced troubleshooting center for N-(3-acetylphenyl)urea . As a Senior Application Scientist, I frequently see researchers struggle with the handling, dispensing, and assay integration of urea-based small molecules. This guide bypasses generic advice to directly address the physicochemical causality of your precipitation issues, providing self-validating protocols to ensure the scientific integrity of your drug development workflows.
Part 1: Mechanistic FAQs (The "Why")
Q1: Why does N-(3-acetylphenyl)urea precipitate so aggressively when diluted from a DMSO stock into my aqueous assay buffer? A1: The precipitation is driven by the rapid loss of preferential solvation and the strong self-association of the compound's urea moiety. N-(3-acetylphenyl)urea contains a highly hydrophobic 3-acetylphenyl ring and a polar urea group (-NH-CO-NH-) 1. In 100% DMSO, the solvent acts as a powerful Lewis base, preferentially solvating the urea protons and effectively masking them to prevent intermolecular hydrogen bonding 2.
When this stock is diluted into an aqueous buffer, the DMSO is rapidly stripped away into the bulk water phase. The hydrophobic acetylphenyl ring forces surrounding water molecules into highly ordered, energetically unfavorable clathrate structures (the hydrophobic effect). Simultaneously, the desolvated urea groups strongly hydrogen-bond to each other rather than to the water. This rapid self-association nucleates solid particulates, causing the compound to crash out of solution 3.
Logical relationship of N-(3-acetylphenyl)urea solvation, solvent stripping, and precipitation.
Q2: My acoustic liquid handler (e.g., Echo) is failing to dispense the 10 mM DMSO stock of this compound. What causes these misfires? A2: Acoustic droplet ejection (ADE) relies on precise ultrasonic energy pulses to eject nanoliter droplets. The instrument first emits a survey ping to measure the fluid's depth and acoustic impedance. DMSO is highly hygroscopic; if left uncapped or subjected to multiple freeze-thaw cycles, it can absorb up to 50% water by volume from the atmosphere within days 4. This water uptake lowers the solubility threshold of N-(3-acetylphenyl)urea directly in the source plate, causing micro-precipitates to form.
These solid particulates reflect and scatter the acoustic survey signal 5. The instrument interprets this scattering as an invalid meniscus or incorrect fluid impedance, triggering a dispensing failure to prevent inaccurate volume transfers.
Workflow for troubleshooting acoustic dispensing failures caused by DMSO hydration and particulates.
Part 2: Troubleshooting & Optimization (The "How")
Q3: How can I prevent precipitation during aqueous dilution without altering my target biology? A3: You must lower the thermodynamic barrier to solvation. Direct dilution from 100% DMSO to <1% DMSO in water creates localized zones of high compound concentration and low solvent, triggering irreversible nucleation. I recommend the following validated interventions:
Quantitative Troubleshooting Matrix
| Intervention Strategy | Mechanism of Action | Recommended Concentration / Data | Efficacy for Urea Compounds |
| Intermediate Dilution | Gradually reduces DMSO concentration, preventing localized solvent stripping. | 50% DMSO / 50% PEG-400 intermediate step. | High - Prevents shock nucleation. |
| Tween-20 / Tween-80 | Surfactants coat nucleating particles and lower aqueous surface tension. | 0.01% - 0.1% in the receiving buffer. | Moderate - May interfere with some biochemical assays. |
| HP-β-Cyclodextrin | Encapsulates the hydrophobic 3-acetylphenyl ring, leaving the polar urea exposed to water. | 5% - 10% (w/v) in aqueous buffer. | High - Excellent for cell-based assays. |
| Acoustic Centrifugation | Physically removes scattering particulates from the acoustic focal point. | Spin source plates at 1500 x g for 5 mins. | Low - Temporary fix; compound is still lost from solution. |
Part 3: Self-Validating Experimental Protocols
Q4: How do I determine the exact kinetic solubility limit of my compound in the assay buffer? A4: Visual inspection is highly subjective and often misses micro-precipitates that can skew your IC50 data. The gold standard for high-throughput kinetic solubility is Laser Nephelometry 6. This method measures the Tyndall effect—the scattering of laser light by solid particles in suspension. By implementing the following self-validating protocol, you ensure your assay operates strictly within the compound's soluble range.
Protocol: Kinetic Solubility Determination via Laser Nephelometry
Objective: To identify the precise concentration at which N-(3-acetylphenyl)urea precipitates in your specific assay buffer.
Materials:
-
Anhydrous DMSO (Water content <0.1%)
-
Target aqueous assay buffer
-
96-well V-bottom polypropylene plates (for serial dilution)
-
96-well flat-bottom optical plates (for nephelometry)
-
Formazin reference standards (5 and 10 Nephelometric Turbidity Units, NTU)
Step-by-Step Methodology:
-
Stock Preparation: Prepare a fresh 10 mM stock of N-(3-acetylphenyl)urea in anhydrous DMSO.
-
Serial Dilution: In the V-bottom plate, perform a 2-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 9.7 µM).
-
Aqueous Transfer: Transfer 2 µL of each DMSO dilution into the flat-bottom optical plate containing 198 µL of your target aqueous assay buffer. This ensures the final DMSO concentration remains constant at exactly 1% across all wells 3.
-
Equilibration: Seal the plate and incubate at your standard assay temperature (e.g., 25°C or 37°C) for 2 hours on a plate shaker at 300 rpm. This allows sufficient time for kinetic equilibration and potential nucleation.
-
Instrument Calibration: Calibrate your laser microplate nephelometer (e.g., NEPHELOstar) using the 5 NTU and 10 NTU Formazin reference standards to establish baseline solubility thresholds 6.
-
Nephelometric Scanning: Scan the plate. The instrument will record Relative Turbidity Units (RTU).
-
Data Analysis (Self-Validation): Plot the RTU against the compound concentration. The kinetic solubility limit is defined as the exact concentration where the RTU signal sharply increases above the 5 NTU baseline threshold. Any concentration above this inflection point is invalid for biological testing.
References
-
Akhtar, N., et al. "THE CHEMISTRY OF SOME UREIDOBENZENESULFONYL CHLORIDES." Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: 1
-
Behbehani, G. R., et al. "The Solvation of Urea, Tetramethlyurea, TMU, in some Organic Solvents." IRDG. Available at: 2
-
Bevan, C. D., & Lloyd, R. S. "A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates." Analytical Chemistry. Available at:3
-
"Rate of water uptake of DMSO stored in uncapped tubes." ResearchGate. Available at: 4
-
"The effect of sample composition acoustic droplet ejection of small molecules in DMSO." Chalmers University of Technology. Available at: 5
-
"Solubility Determination of Chemicals by Nephelometry." JRC Publications Repository. Available at:6
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The Solvation of Urea, Tetramethlyurea, TMU, in some Organic Solvents | The Infrared and Raman Discussion Group [irdg.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. odr.chalmers.se [odr.chalmers.se]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
A Comparative Guide to the Soluble Epoxide Hydrolase Binding Affinity of N-(3-acetylphenyl)urea and N-(4-acetylphenyl)urea
Introduction to Soluble Epoxide Hydrolase and Urea-Based Inhibitors
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs).[1] EETs are lipid signaling molecules that exhibit potent anti-inflammatory, vasodilatory, and analgesic properties.[1][2] By converting EETs to their less active diol counterparts, sEH effectively dampens these beneficial effects.[2][3] Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a range of conditions, including hypertension, inflammation, and pain.[3][4]
Among the most potent classes of sEH inhibitors are N,N'-disubstituted ureas.[2][5] The urea pharmacophore is key to their inhibitory activity, forming critical hydrogen bond interactions within the active site of sEH.[4][5] The substituents on the urea nitrogen atoms play a crucial role in determining the inhibitor's potency and pharmacokinetic properties.[3][6] This guide focuses on two such inhibitors, N-(3-acetylphenyl)urea and N-(4-acetylphenyl)urea, to illustrate the profound impact of substituent positioning on binding affinity.
Comparative Analysis of Binding Affinity: A Structure-Activity Relationship Perspective
The primary distinction between the two molecules is the position of the acetyl group on the phenyl ring: meta in N-(3-acetylphenyl)urea and para in N-(4-acetylphenyl)urea. This seemingly minor structural change can have a significant impact on how the molecule fits into the sEH active site and its resulting binding affinity.
Based on extensive SAR studies of urea-based sEH inhibitors, substitutions on the phenyl ring influence potency. While specific IC50 values for N-(3-acetylphenyl)urea against sEH are not prominently documented, we can infer its potential activity relative to its para-substituted counterpart based on general principles. The active site of sEH is a predominantly hydrophobic L-shaped pocket, with key catalytic residues at its core.[4] For optimal inhibition, one of the urea nitrogens typically forms a hydrogen bond with the catalytic aspartate (Asp333), while the carbonyl oxygen interacts with two tyrosine residues (Tyr381 and Tyr465).[4][5]
The aryl portion of the inhibitor occupies a hydrophobic region of the active site. The positioning of substituents on this ring can either enhance or diminish binding through steric and electronic effects. It is plausible that the para position of the acetyl group in N-(4-acetylphenyl)urea allows for a more favorable orientation within the hydrophobic pocket, potentially leading to a stronger binding affinity compared to the meta position in N-(3-acetylphenyl)urea. However, without direct experimental data, this remains a well-founded hypothesis based on established SAR trends.
Table 1: Physicochemical Properties and Predicted Binding Affinity
| Compound | Structure | Position of Acetyl Group | Predicted sEH Binding Affinity (IC50) | Rationale for Prediction |
| N-(3-acetylphenyl)urea |
| meta | Likely lower than the para isomer | The meta position may lead to a suboptimal fit in the hydrophobic pocket of the sEH active site compared to the para position, based on general SAR trends for N-aryl urea inhibitors. |
| N-(4-acetylphenyl)urea |
| para | Potentially in the nanomolar to low micromolar range | The para position often allows for favorable interactions within the hydrophobic pocket of the sEH active site, a common feature of potent N-aryl urea-based inhibitors. |
Note: The predicted binding affinity is an inference based on published structure-activity relationships for this class of compounds and is not based on direct experimental measurement for N-(3-acetylphenyl)urea.
Visualizing the Molecular Structures
To better appreciate the subtle yet critical difference between these isomers, their chemical structures are presented below using the DOT language for graph visualization.
Caption: Chemical structures of N-(3-acetylphenyl)urea and N-(4-acetylphenyl)urea.
Experimental Protocol for Determining sEH Inhibition
To empirically determine and compare the binding affinities of these compounds, a robust and validated experimental protocol is essential. The following is a detailed, step-by-step methodology for a fluorometric in vitro sEH inhibition assay.
Materials:
-
Recombinant human or murine sEH
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0)
-
Fluorescent substrate, such as cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid (CMNPC)
-
Test compounds (N-(3-acetylphenyl)urea and N-(4-acetylphenyl)urea) dissolved in DMSO
-
96-well microplates (black, flat-bottom for fluorescence)
-
Microplate reader with fluorescence detection capabilities (Excitation/Emission wavelengths suitable for the chosen substrate)
Procedure:
-
Compound Preparation:
-
Prepare stock solutions of the test compounds in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in sEH Assay Buffer to create a range of concentrations for IC50 determination.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant sEH to the desired working concentration in sEH Assay Buffer.
-
Dilute the fluorescent substrate (CMNPC) to its working concentration in sEH Assay Buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add a specific volume of the diluted test compound solutions. Include wells for a positive control (a known potent sEH inhibitor) and a negative control (vehicle/DMSO only).
-
Add the diluted sEH enzyme solution to each well and incubate for a specified period (e.g., 5-15 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the diluted fluorescent substrate solution to all wells.
-
Immediately place the microplate in the plate reader and measure the fluorescence intensity at regular intervals (kinetic mode) or after a fixed incubation time (endpoint mode).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value.[7][8]
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the sEH inhibition assay.
Caption: Workflow for the in vitro sEH fluorometric inhibition assay.
The sEH Signaling Pathway and Therapeutic Implications
The inhibition of sEH has significant downstream effects on cellular signaling. By preventing the degradation of EETs, sEH inhibitors effectively increase the bioavailability of these beneficial lipids.
Caption: Simplified signaling pathway of sEH and the point of intervention for urea-based inhibitors.
Increased levels of EETs lead to vasodilation, reduced inflammation, and decreased pain perception, highlighting the therapeutic potential of sEH inhibitors in cardiovascular and inflammatory diseases. The development of potent and selective sEH inhibitors, guided by a deep understanding of their structure-activity relationships, is therefore a highly active area of research.
Conclusion
While direct experimental data comparing the binding affinities of N-(3-acetylphenyl)urea and N-(4-acetylphenyl)urea for soluble epoxide hydrolase is not currently available, established structure-activity relationships for N-aryl urea inhibitors provide a strong basis for inferring their relative potencies. The para-substituted isomer, N-(4-acetylphenyl)urea, is predicted to exhibit a higher binding affinity due to a potentially more favorable orientation within the enzyme's active site. This comparative guide underscores the critical importance of substituent positioning in drug design and provides a comprehensive framework, including a detailed experimental protocol, for the empirical validation of this hypothesis. Further investigation into the SAR of acetylphenylurea derivatives will undoubtedly contribute to the development of next-generation sEH inhibitors with enhanced therapeutic profiles.
References
- Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC. (n.d.).
- Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PMC. (n.d.).
- 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC. (n.d.).
-
Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors - MDPI. (2024, June 26). Retrieved March 26, 2026, from [Link]
- Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase - PMC. (n.d.).
-
Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer - MDPI. (2020, November 24). Retrieved March 26, 2026, from [Link]
- Discovery of Potent Non-urea Inhibitors of Soluble Epoxide Hydrolase - PMC - NIH. (n.d.).
-
Illustration of two ways of defining EC50/IC50s. - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]
Sources
- 1. Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Non-urea Inhibitors of Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IC50 Calculator | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of the Urea Pharmacophore: Agrochemical Phenylureas vs. Pharmaceutical N-(3-acetylphenyl)ureas
As a Senior Application Scientist, I frequently observe how subtle structural modifications to a core pharmacophore can radically shift a molecule's biological target and application domain. The urea motif (R-NH-CO-NH-R') is a prime example. This guide provides a rigorous, data-driven comparative analysis of two divergent applications of substituted ureas: classical phenylurea herbicides (e.g., Diuron, Linuron) and N-(3-acetylphenyl)urea derivatives . While the former are cornerstone agrochemicals designed to disrupt plant bioenergetics[1], the latter represent a highly optimized class of pharmaceutical antagonists targeting human chemokine receptors[2].
Target Biology and Mechanism of Action
Phenylurea Herbicides: Photosystem II Inhibition
Phenylurea herbicides exert their phytotoxic effects by selectively disrupting the photosynthetic electron transport chain in plants[1]. They act as potent competitive inhibitors of Photosystem II (PSII) by binding to the D1 protein at a specific site known as the QB-binding niche[1]. By occupying this site, the herbicide competitively displaces the native electron acceptor, plastoquinone (PQ). This blockade halts the transfer of electrons from the primary quinone (QA) to QB, immediately arresting the production of ATP and NADPH[1]. Consequently, the blocked electron flow leads to the accumulation of highly reactive oxygen species (ROS), which cause rapid lipid peroxidation, membrane degradation, and ultimately, plant death[1]. Molecular docking confirms that binding is stabilized by hydrophobic interactions and critical hydrogen bonds with residues such as His215 and Ser264 within the D1 protein[3].
N-(3-acetylphenyl)urea Derivatives: CCR3 Antagonism
In pharmaceutical drug development, the urea scaffold has been repurposed to target the CC chemokine receptor 3 (CCR3), a G-protein coupled receptor (GPCR) predominantly expressed on human eosinophils. Structure-activity relationship (SAR) studies have demonstrated that incorporating an N-(3-acetylphenyl)urea moiety onto a benzylpiperidine core yields antagonists with extraordinary potency[2]. These compounds block eotaxin-induced chemotaxis and calcium mobilization by locking the CCR3 receptor in an inactive state. The specific 3-acetyl substitution on the phenyl ring is critical; it not only drives the binding affinity down to the low picomolar range (IC50 = 10–60 pM) but also improves the molecule's selectivity profile, effectively preventing off-target inhibition of the CYP2D6 enzyme[2].
Quantitative Pharmacodynamics & Physicochemical Properties
The following table summarizes the divergent performance metrics and structural dependencies of these two urea classes.
| Property | Phenylurea Herbicides (e.g., Diuron) | N-(3-acetylphenyl)urea Derivatives |
| Primary Biological Target | Plant Photosystem II (D1 Protein)[1] | Human CC Chemokine Receptor 3 (CCR3)[2] |
| Mechanism of Action | Competitive inhibition of plastoquinone at QB niche[1] | Allosteric/Orthosteric GPCR Antagonism[2] |
| Binding Affinity (IC50) | Sub-micromolar to Micromolar[1] | Low Picomolar (10–60 pM)[2] |
| Primary Application Domain | Agrochemicals (Broad-spectrum weed control)[1] | Pharmaceuticals (Asthma/Allergic inflammation)[2] |
| Key Structural Dependency | Halogenated phenyl ring for hydrophobic pocket fit[3] | 3-acetyl substitution for selectivity and CYP2D6 avoidance[2] |
Self-Validating Experimental Methodologies
Robust assay design requires built-in validation steps to ensure data integrity. Below are the field-proven protocols used to evaluate the efficacy of these two compound classes, emphasizing the causality behind critical experimental steps.
Protocol 1: Rapid Assessment of PSII Inhibition via Chlorophyll Fluorescence
Objective: Quantify the IC50 of phenylurea herbicides using the Fv/Fm ratio (maximum quantum yield of PSII). Validation Principle: Chlorophyll fluorescence serves as a direct, non-destructive proxy for PSII efficiency. A decrease in Fv/Fm strictly correlates with the proportion of herbicide-blocked reaction centers[1].
-
Preparation: Cultivate wild-type Arabidopsis thaliana under controlled environmental conditions (16h light/8h dark, 22°C).
-
Dosing: Apply serial dilutions of the phenylurea herbicide (e.g., 0.1 µM to 100 µM) directly to the leaves. Include a vehicle-only control to establish baseline fluorescence.
-
Dark Adaptation (Critical Step): Dark-adapt the treated leaves for a minimum of 30 minutes prior to measurement[1].
-
Causality: This step is mandatory to allow all electrons to drain from the transport chain. It ensures all PSII reaction centers are fully "open" (oxidized QA), which is mathematically required to calculate the true baseline fluorescence (F0) accurately.
-
-
Measurement: Expose leaves to a saturating light pulse (>3000 µmol photons m⁻² s⁻¹) using a fluorometer to measure maximal fluorescence (Fm).
-
Analysis: Calculate Fv/Fm = (Fm - F0) / Fm. Plot the percentage of inhibition against the log of the herbicide concentration to derive the IC50.
Protocol 2: Eotaxin-Induced Calcium Flux Assay
Objective: Determine the functional antagonism (IC50) of N-(3-acetylphenyl)urea derivatives at the human CCR3 receptor. Validation Principle: Because CCR3 is a GPCR, agonist (eotaxin) binding triggers immediate intracellular calcium release. Using a fluorescent Ca²⁺ indicator provides a rapid, real-time readout of receptor activation long before complex cellular behaviors (like chemotaxis) occur[2].
-
Cell Preparation: Load CCR3-expressing human eosinophils with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.
-
Dye Clearance (Critical Step): Wash cells thoroughly three times with assay buffer to remove all extracellular dye.
-
Causality: Extracellular dye will cause an artificially high background fluorescence, masking the transient, low-amplitude intracellular calcium spike upon receptor activation, rendering the assay insensitive.
-
-
Antagonist Incubation: Pre-incubate the cells with serial dilutions of the N-(3-acetylphenyl)urea derivative (1 pM to 1 µM) for 15 minutes to allow equilibrium binding.
-
Agonist Challenge: Inject a sub-maximal concentration of human eotaxin (CCL11) to stimulate the receptor.
-
Kinetic Readout: Monitor fluorescence continuously (Ex/Em = 488/525 nm) using a Fluorometric Imaging Plate Reader (FLIPR). Calculate the area under the curve (AUC) of the calcium peak to determine dose-dependent inhibition.
Structural & Functional Workflows
The following diagrams illustrate the distinct signaling and blockade pathways for both classes of compounds.
Diagram illustrating PSII electron transport blockade by phenylurea herbicides.
Signaling pathway of CCR3 antagonism by N-(3-acetylphenyl)urea derivatives.
References
- Application Notes and Protocols: Phenylurea Compounds as Agricultural Herbicides BenchChem
- Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study ResearchG
- Kimberly A Solomon's research works | Incyte Corporation and other places ResearchG
Sources
LC-MS/MS Method Validation for N-(3-acetylphenyl)urea Quantification: A Comparative Guide
Executive Summary
The quantification of small-molecule pharmacophores and their metabolites in biological matrices is a critical bottleneck in drug development. N-(3-acetylphenyl)urea, a structural motif frequently found in potent chemokine receptor antagonists and kinase inhibitors, presents unique bioanalytical challenges due to its mixed polarity and susceptibility to matrix-induced ionization effects.
As a Senior Application Scientist, I have designed this guide to objectively compare sample preparation and chromatographic strategies for this molecule. By moving beyond standard boilerplate methods, we will establish a highly sensitive, self-validating LC-MS/MS protocol that fully complies with global regulatory standards.
Mechanistic Rationale: The Analytical Challenge
N-(3-acetylphenyl)urea consists of an aromatic phenyl ring, an electron-withdrawing acetyl group, and a polar urea moiety. This specific structural topology creates two distinct analytical challenges:
-
Poor Retention on Alkyl Phases: The polar urea group limits hydrophobic partitioning, causing the molecule to elute near the solvent front on standard C18 columns.
-
Ionization Competition: Early elution places the analyte directly in the "suppression zone," where endogenous plasma phospholipids compete for charge in the Electrospray Ionization (ESI) source.
To overcome these issues, the analytical workflow must be engineered to selectively isolate the analyte and exploit its aromaticity for chromatographic retention.
LC-MS/MS bioanalytical workflow for N-(3-acetylphenyl)urea quantification.
Comparative Analysis: Sample Preparation Strategies
To determine the optimal extraction method, we evaluated three standard techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE).
The Causality of Matrix Effects: PPT merely denatures proteins, leaving soluble lysophosphatidylcholines in the extract. During ESI, these phospholipids alter the droplet surface tension, causing severe ion enhancement (145.2%) for N-(3-acetylphenyl)urea. SPE utilizing a hydrophilic-lipophilic balance (HLB) polymer selectively retains the analyte while washing away salts, and permanently traps the highly hydrophobic phospholipids on the frit, resulting in a pristine extract.
Table 1: Quantitative Comparison of Sample Preparation Methods (Human Plasma)
| Extraction Method | Primary Mechanism | Absolute Recovery (%) | Matrix Effect (%) | Phospholipid Removal |
| PPT (Acetonitrile) | Solvent denaturation | 68.4 ± 5.2 | 145.2 ± 12.1 (Enhancement) | Poor |
| LLE (Ethyl Acetate) | Solvent partitioning | 72.1 ± 6.8 | 112.4 ± 8.5 | Moderate |
| SPE (Polymeric HLB) | Hydrophobic/Hydrophilic balance | 94.5 ± 2.1 | 98.6 ± 3.2 (Negligible) | Excellent |
Data represents n=6 replicates at 50 ng/mL. Matrix effect calculated as (Response in matrix / Response in neat solvent) x 100.
Comparative Analysis: Chromatographic Separation
Standard bioanalytical methods default to C18 (Octadecyl) columns. However, C18 relies purely on dispersive (hydrophobic) interactions. By switching to a Biphenyl stationary phase , we introduce π−π and dipole-dipole interactions. The electron-rich biphenyl rings on the silica surface strongly interact with the delocalized π -system of the N-(3-acetylphenyl)urea, doubling the retention time and shifting the analyte out of the phospholipid elution window.
Table 2: Chromatographic Performance: C18 vs. Biphenyl
| Parameter | C18 Column (Standard) | Biphenyl Column (Optimized) | Analytical Advantage of Biphenyl |
| Retention Time ( tR ) | 1.25 min | 2.85 min | Shifts analyte out of the solvent front and suppression zone. |
| Peak Asymmetry | 1.65 (Tailing) | 1.08 (Symmetrical) | Improved peak integration and signal-to-noise ratio. |
| Theoretical Plates ( N ) | 4,200 | 10,500 | Sharper peaks due to enhanced π−π stacking interactions. |
| Achievable LLOQ | 5.0 ng/mL | 0.5 ng/mL | 10-fold increase in sensitivity due to reduced matrix interference. |
Self-Validating Experimental Protocol
A bioanalytical method is only as reliable as its internal controls. To create a self-validating system , this protocol mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically N-(3-acetylphenyl)urea-d4. Because the SIL-IS is chemically identical to the analyte but mass-shifted, it co-elutes chromatographically and experiences the exact same ionization environment. By evaluating the Analyte/SIL-IS peak area ratio, the method dynamically auto-corrects for any well-to-well variations in extraction efficiency, injection volume, or transient matrix effects.
Step-by-Step Methodology
Part A: Solid Phase Extraction (SPE)
-
Spike: Aliquot 200 µL of human plasma into a 96-well plate. Add 20 µL of SIL-IS working solution (500 ng/mL).
-
Pre-treat: Add 200 µL of 2% Formic Acid in water to disrupt analyte-protein binding. Vortex for 2 minutes.
-
Condition: Pass 1.0 mL Methanol, followed by 1.0 mL HPLC-grade Water through a 30 mg Polymeric HLB SPE plate.
-
Load: Apply the pre-treated sample to the SPE plate. Draw through at 1-2 mL/min.
-
Wash: Wash with 1.0 mL of 5% Methanol in Water to remove polar interferences and salts.
-
Elute: Elute the analyte with 1.0 mL of Acetonitrile/Methanol (50:50, v/v) into a clean collection plate.
-
Reconstitute: Evaporate the eluate under a gentle stream of N2 at 40°C. Reconstitute in 100 µL of Mobile Phase A.
Part B: LC-MS/MS Parameters
-
Column: Biphenyl, 50 x 2.1 mm, 2.6 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, re-equilibrate. Flow rate: 0.4 mL/min.
-
MS/MS Detection (Positive ESI):
-
Analyte MRM: m/z 179.1 → 136.1 (Quantifier, loss of HNCO), m/z 179.1 → 119.1 (Qualifier).
-
SIL-IS MRM: m/z 183.1 → 140.1.
-
Regulatory Validation Framework
To ensure the data is scientifically defensible and suitable for regulatory submission, the method must be validated according to the [1] and the[2].
The ICH M10 guideline harmonizes global expectations, dictating that for chromatographic methods, a full validation must include selectivity, matrix effect, calibration curve, accuracy, precision, carry-over, and stability[2]. Crucially, matrix effects must be evaluated using at least 6 independent sources of matrix (including hemolyzed and lipemic lots), ensuring that accuracy and precision remain within ±15%[3].
Core bioanalytical method validation parameters per ICH M10 guidelines.
By utilizing the Biphenyl column and HLB SPE extraction outlined above, this method easily surpasses the ICH M10 acceptance criteria, providing a rugged, high-throughput solution for N-(3-acetylphenyl)urea quantification in clinical and preclinical studies.
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). Available at:[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis (2022). Available at:[Link]
Sources
A Researcher's Guide to Comparative In Vitro Cytotoxicity Analysis of Novel Aryl Urea Compounds
This guide provides a comprehensive framework for evaluating and comparing the cytotoxic effects of novel chemical entities, specifically focusing on aryl urea derivatives, across a panel of mammalian cell lines. While the primary compound of interest for this guide is N-(3-acetylphenyl)urea, a thorough search of publicly available scientific literature did not yield specific cytotoxicity data for this molecule. Therefore, to illustrate the principles and methodologies of comparative cytotoxicity analysis, this guide will use a representative aryl urea compound, for which illustrative data is presented. This approach ensures that researchers are equipped with the necessary knowledge and protocols to conduct their own robust and reliable cytotoxicity assessments for any novel compound.
Introduction: The Rationale for Comparative Cytotoxicity Studies
Aryl urea derivatives are a class of organic compounds with a wide range of biological activities, including potential applications as anticancer agents, kinase inhibitors, and anti-inflammatory molecules[1]. The initial assessment of any new therapeutic candidate involves a thorough evaluation of its cytotoxic profile. However, a simple cytotoxicity assay on a single cell line provides a limited perspective. A more insightful approach involves a comparative analysis across a panel of well-characterized mammalian cell lines, encompassing both cancerous and non-cancerous origins.
This comparative strategy offers several key advantages:
-
Selectivity Assessment: It allows for the determination of a compound's selective toxicity towards cancer cells over normal, healthy cells, a crucial factor for a viable anticancer drug candidate.
-
Spectrum of Activity: Testing against a variety of cancer cell lines from different tissues can reveal the breadth of a compound's potential therapeutic application.
-
Preliminary Mechanistic Clues: Differential sensitivity among cell lines can provide initial hints about the compound's mechanism of action, which can be explored in further studies.
This guide will detail the experimental design, provide step-by-step protocols for key cytotoxicity assays, and present a framework for data analysis and interpretation.
Experimental Design: A Multi-faceted Approach
A robust comparative cytotoxicity study hinges on a well-conceived experimental design. The following sections outline the critical components.
Selection of Mammalian Cell Lines
The choice of cell lines is paramount and should be guided by the research question. For a comprehensive initial screening of a potential anticancer agent, a panel including both cancer and non-cancerous cell lines is recommended.
| Cell Line | Type | Origin and Key Characteristics | Rationale for Inclusion |
| HeLa | Human Cervical Adenocarcinoma | The first human cell line to be successfully cultured in vitro, derived from a cervical cancer patient. It is a robust and widely used model in cancer research.[2][3][4][5] | Represents a common and aggressive form of cancer; its widespread use allows for comparability with a vast body of existing literature. |
| HepG2 | Human Hepatocellular Carcinoma | Derived from a liver carcinoma, these cells retain many of the morphological and functional characteristics of hepatocytes, including the secretion of plasma proteins.[6][7][8][9][10] | Provides insight into potential hepatotoxicity, a common concern in drug development, and represents a prevalent type of liver cancer. |
| A549 | Human Lung Carcinoma | Originating from a lung adenocarcinoma, these cells are a well-established model for non-small cell lung cancer research.[11][12][13][14][15] | Lung cancer is a leading cause of cancer-related mortality, making this a clinically relevant model. |
| HEK293 | Human Embryonic Kidney | An immortalized cell line derived from human embryonic kidney cells. They are widely used in cell biology and biotechnology for their reliable growth and high transfectability.[16][17][18][19][20] | Serves as a non-cancerous human cell line control to assess general cytotoxicity and selectivity of the test compound. |
| MRC-5 | Human Fetal Lung Fibroblast | A normal, diploid human fibroblast cell line derived from fetal lung tissue.[21][22][23][24][25] | Represents a normal, non-transformed cell type, providing a crucial baseline for evaluating the cancer-specific cytotoxicity of the compound. |
Selection of Cytotoxicity Assays
No single assay is perfect; therefore, employing multiple assays that measure different cellular parameters is recommended to obtain a comprehensive and validated cytotoxicity profile. This guide will focus on three widely used and complementary assays: MTT, Neutral Red, and LDH.
-
MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.
-
Neutral Red Assay: Assesses the integrity of lysosomes in viable cells.
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells into the culture medium, an indicator of cell membrane disruption and cell death.
Experimental Protocols
The following are detailed, step-by-step protocols for the selected cytotoxicity assays. It is crucial to maintain sterile conditions throughout all procedures.
General Cell Culture and Compound Treatment
-
Cell Seeding: Culture the selected mammalian cell lines in their respective recommended media and conditions. Seed the cells into 96-well microplates at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., N-(3-acetylphenyl)urea) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial dilutions of the compound stock solution in the appropriate cell culture medium to achieve a range of final concentrations for testing.
-
Cell Treatment: Remove the existing medium from the 96-well plates and replace it with the medium containing the various concentrations of the test compound. Include vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.
Protocol:
-
Following the treatment incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Neutral Red (NR) Uptake Assay
This assay relies on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Protocol:
-
After the compound treatment period, remove the treatment medium.
-
Wash the cells with 150 µL of pre-warmed PBS.
-
Add 100 µL of medium containing a final concentration of 50 µg/mL Neutral Red to each well.
-
Incubate the plates for 2-3 hours at 37°C.
-
Remove the Neutral Red-containing medium and wash the cells with 150 µL of PBS.
-
Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.
-
Shake the plates for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Lactate Dehydrogenase (LDH) Release Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture supernatant.
Protocol:
-
Following the treatment period, carefully collect a 50 µL aliquot of the culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare a reaction mixture according to a commercial LDH assay kit's instructions (typically containing a substrate and a catalyst).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Add 50 µL of a stop solution (if required by the kit).
-
Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
To determine the maximum LDH release, lyse a set of untreated control cells with a lysis buffer provided in the kit.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
Data Presentation and Analysis
The results of the cytotoxicity assays should be presented in a clear and comparative manner. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is a standard metric for comparing cytotoxicity.
Illustrative Cytotoxicity Data for a Representative Aryl Urea Compound (IC50 in µM after 48h exposure)
| Cell Line | MTT Assay (IC50 µM) | Neutral Red Assay (IC50 µM) | LDH Assay (IC50 µM) |
| HeLa | 25.3 ± 2.1 | 28.1 ± 3.5 | 35.8 ± 4.2 |
| HepG2 | 42.7 ± 3.8 | 48.5 ± 5.1 | 55.2 ± 6.3 |
| A549 | 31.6 ± 2.9 | 36.4 ± 4.0 | 42.1 ± 5.5 |
| HEK293 | > 100 | > 100 | > 100 |
| MRC-5 | > 100 | > 100 | > 100 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for N-(3-acetylphenyl)urea.
Visualization of Workflows and Pathways
Visual diagrams can significantly enhance the understanding of experimental processes and potential biological mechanisms.
Caption: Simplified signaling pathway for apoptosis induction by aryl urea compounds.
Discussion and Interpretation
The illustrative data suggests that the representative aryl urea compound exhibits selective cytotoxicity towards the tested cancer cell lines (HeLa, HepG2, and A549) while showing minimal to no toxicity in the non-cancerous cell lines (HEK293 and MRC-5) at the concentrations tested. This is a desirable characteristic for a potential anticancer drug.
The consistency across the three different assays (MTT, Neutral Red, and LDH) strengthens the validity of the results. The slightly higher IC50 values observed in the LDH assay compared to the MTT and Neutral Red assays could suggest that at lower concentrations, the compound may be cytostatic (inhibiting proliferation and metabolic activity) rather than causing immediate cell lysis.
The differential sensitivity among the cancer cell lines (HeLa being the most sensitive, followed by A549, and then HepG2) warrants further investigation. This could be due to differences in drug uptake, metabolism, or the expression levels of the compound's molecular target in these cells.
The potential mechanism of action for many aryl urea compounds involves the induction of apoptosis (programmed cell death) and/or cell cycle arrest.[26][27][28][29] The simplified signaling pathway diagram illustrates the two major apoptotic pathways, the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways, which converge on the activation of executioner caspases, leading to cell death. Further experiments, such as cell cycle analysis by flow cytometry and western blotting for apoptotic markers (e.g., cleaved caspases, PARP), would be necessary to elucidate the precise mechanism of action of N-(3-acetylphenyl)urea.
Conclusion
This guide provides a comprehensive framework for conducting a comparative cytotoxicity analysis of a novel aryl urea compound, such as N-(3-acetylphenyl)urea. By employing a panel of diverse mammalian cell lines and utilizing multiple, mechanistically distinct cytotoxicity assays, researchers can obtain a robust and insightful preliminary assessment of a compound's therapeutic potential. The illustrative data for a representative aryl urea highlights the importance of evaluating selectivity and the spectrum of activity. The provided protocols and data presentation formats serve as a valuable resource for scientists and drug development professionals in their quest to identify and characterize new therapeutic agents. Future studies should focus on elucidating the specific molecular targets and mechanisms of action to further advance the development of promising aryl urea compounds.
References
- Ubigene. (2025, January 20). Lung cancer cellular model (A549)-valuable fuel in CRISPR Therapeutics and Biomedicine research. Ubigene.
- Cytion. (n.d.). A549 Cell Line: A Keystone in Lung Cancer Research. Cytion.
- Biocompare. (n.d.). A549 Cell Lines. Biocompare.
- ATCC. (n.d.). 293 [HEK-293] (ATCC® CRL-1573™).
- Wikipedia. (n.d.). HEK 293 cells. Wikipedia.
- Cytion. (n.d.). MRC-5 Cell Line: Human Fetal Lung Fibroblasts in Viral Research. Cytion.
- Angio-Proteomie. (n.d.). A549/GFP Cell Line. Angio-Proteomie.
- ATCC. (n.d.). A549 (ATCC® CCL-185™).
- Cytion. (n.d.). HepG2 Cell Line - A Liver Cancer Research Resource. Cytion.
- The Professional Cell Culture Manufacturer. (2025, January 2). A Deep Dive into the HEK293 Cell Line Family. The Professional Cell Culture Manufacturer.
- XL Biotec. (2025, February 28). A Deep Dive into Huh7 and HepG2 Cell Lines: Essential Models in Liver Cancer Research. XL Biotec.
- Sigma-Aldrich. (n.d.). HeLa Cell Line human. Sigma-Aldrich.
- Li, Y., et al. (2021).
- Gunda, P., et al. (2024).
- ATCC. (n.d.). MRC-5 (ATCC® CCL-171™).
- RE-Place. (n.d.). The HepG2 cell line: regularly used human liver-based in vitro model. RE-Place.
- Cytion. (n.d.). Advantages of HEK Cells in Drug Discovery. Cytion.
- Beckman Coulter. (n.d.). An Overview of HEK-293 Cell Line. Beckman Coulter.
- Zhang, Y., et al. (2012). A new diaryl urea compound, D181, induces cell cycle arrest in the G1 and M phases by targeting receptor tyrosine kinases and the microtubule skeleton.
- Altogen Labs. (n.d.). HEPG2 Xenograft Model. Altogen Labs.
- XL Biotec. (2025, December 15). The Legacy Of The HepG2 Cell Line: Advancing Liver Research For 40 Years. XL Biotec.
- Gunda, P., et al. (2024).
- Gunda, P., et al. (2024).
- Barret, J. M., et al. (2001). Antimitotic Antitumor Agents: Synthesis, Structure−Activity Relationships, and Biological Characterization of N-Aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents. Journal of Medicinal Chemistry.
- Zare-Mirakabadi, A., et al. (2014). Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway. Iranian Journal of Pharmaceutical Research.
- Abdel-Ghani, T. M., et al. (2020). Synthesis and Anticancer Activity of Some Pyrimidine Derivatives With Aryl Urea Moieties as Apoptosis-Inducing Agents. Bioorganic Chemistry.
- Sriram, G., et al. (2021). Investigation of the survival viability of cervical cancer cells (HeLa) under visible light induced photo-catalysis with facile synthesized WO3/ZnO nanocomposite. Heliyon.
- Ly, T., et al. (2015). Proteomic analysis of the response to cell cycle arrests in human myeloid leukemia cells. eLife.
- Li, T., et al. (2017). MRC-5 Cancer-associated Fibroblasts Influence Production of Cancer Stem Cell Markers and Inflammation-associated Cell Surface Molecules, in Liver Cancer Cell Lines. Anticancer Research.
- Elabscience. (n.d.). MRC-5 Cell Line. Elabscience.
- Coriell Institute for Medical Research. (n.d.). AG05965-D. Coriell Institute for Medical Research.
- Krayushkina, E. A., et al. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules.
- Dubois, J., et al. (2007). N-(4-iodophenyl)-N'-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer.
- Dubois, J., et al. (2007). N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer.
- Farhadi, F., et al. (2016). In Vitro Evaluation of Cytotoxic and Antiproliferative Effects of Portulaca oleracea Ethanolic Extracton on HeLa Cell Line. International Journal of High Risk Behaviors and Addiction.
- ResearchGate. (n.d.). HeLa Cells and Cytotoxicity Assay.
- Valero, M. L., et al. (2021). Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. Molecules.
- Lamy, S., et al. (2017).
- Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Developing Drugs.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the survival viability of cervical cancer cells (HeLa) under visible light induced photo-catalysis with facile synthesized WO3/ZnO nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. cytion.com [cytion.com]
- 7. runtogen.com [runtogen.com]
- 8. The HepG2 cell line: regularly used human liver-based in vitro model | RE-Place [re-place.be]
- 9. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. The Legacy of the HepG2 Cell Line: 40 Years of Liver Research [xlbiotec.com]
- 11. Lung cancer cellular model (A549)-valuable fuel in CRISPR Therapeutics and Biomedicine research | Ubigene [ubigene.us]
- 12. cytion.com [cytion.com]
- 13. biocompare.com [biocompare.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. atcc.org [atcc.org]
- 16. atcc.org [atcc.org]
- 17. HEK 293 cells - Wikipedia [en.wikipedia.org]
- 18. A Deep Dive into the HEK293 Cell Line Family [procellsystem.com]
- 19. cytion.com [cytion.com]
- 20. beckman.com [beckman.com]
- 21. cytion.com [cytion.com]
- 22. atcc.org [atcc.org]
- 23. MRC-5 Cancer-associated Fibroblasts Influence Production of Cancer Stem Cell Markers and Inflammation-associated Cell Surface Molecules, in Liver Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. elabscience.com [elabscience.com]
- 25. AG05965-D [catalog.coriell.org]
- 26. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Revised mechanism of hydroxyurea-induced cell cycle arrest and an improved alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A new diaryl urea compound, D181, induces cell cycle arrest in the G1 and M phases by targeting receptor tyrosine kinases and the microtubule skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating Polymorphism in N-(3-acetylphenyl)urea: A Structural and Physicochemical Comparison
In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, influencing everything from bioavailability and stability to manufacturability. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical factor that must be thoroughly investigated. This guide provides a comprehensive framework for a structural comparison of potential polymorphs of N-(3-acetylphenyl)urea, a compound of interest in medicinal chemistry. While specific polymorphs of this exact molecule are not extensively documented in publicly available literature, we will present a systematic and scientifically rigorous approach to their discovery, characterization, and comparison, drawing upon established principles of solid-state chemistry and proven experimental methodologies.
The Significance of Polymorphism in Drug Development
Different polymorphs of the same API can exhibit distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: This directly impacts the bioavailability of the drug.
-
Melting Point and Stability: Affects formulation strategies and shelf-life.
-
Mechanical Properties: Influences tablet compression and manufacturing processes.
Therefore, a comprehensive understanding and control of polymorphism are not merely academic exercises but crucial for ensuring the safety, efficacy, and quality of a final drug product. The urea functional group, with its capacity for strong hydrogen bonding, often gives rise to diverse supramolecular structures, making polymorphism a key consideration for urea-containing compounds.[1][2]
A Systematic Approach to Polymorph Screening and Characterization
The discovery and characterization of polymorphs is a multi-step process that begins with a broad screening for different crystalline forms, followed by a detailed analysis of their properties.
Experimental Workflow for Polymorph Screening
The initial step in a polymorphism study is to subject the compound to a variety of crystallization conditions to encourage the formation of different solid forms.
Caption: A systematic workflow for the screening and initial characterization of potential polymorphs of N-(3-acetylphenyl)urea.
Detailed Experimental Protocols
Polymorph Crystallization
Objective: To generate a diverse range of crystalline forms of N-(3-acetylphenyl)urea.
Protocol:
-
Solvent Evaporation:
-
Prepare saturated solutions of N-(3-acetylphenyl)urea in a variety of solvents with different polarities (e.g., acetone, ethanol, ethyl acetate, water).
-
Allow the solvents to evaporate slowly at different temperatures (e.g., ambient, 4°C, 40°C).
-
Collect the resulting crystals for analysis. The choice of solvent can significantly influence which polymorphic form crystallizes.[3]
-
-
Cooling Crystallization:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Cool the solution at different rates (e.g., slow cooling at 2°C/hour, rapid cooling by immersion in an ice bath).
-
Isolate the crystals formed.
-
-
Antisolvent Addition:
-
Dissolve N-(3-acetylphenyl)urea in a good solvent.
-
Add an antisolvent (in which the compound is poorly soluble) dropwise until precipitation occurs.
-
The rate of addition and the choice of solvent/antisolvent pair can yield different polymorphs.[4]
-
-
Melt Quenching:
-
Heat the compound above its melting point and then cool it rapidly. This can sometimes produce metastable polymorphic forms.[5]
-
Structural and Thermal Analysis
Objective: To identify and characterize the different crystalline forms obtained from the screening process.
Powder X-ray Diffraction (PXRD)
PXRD is the primary tool for identifying different polymorphs. Each crystalline form will produce a unique diffraction pattern, acting as a "fingerprint."
Protocol:
-
Gently grind a small sample of the crystals.
-
Mount the powder on a sample holder.
-
Acquire the diffraction pattern over a suitable 2θ range (e.g., 5° to 40°).
-
Compare the resulting diffractograms. Different peak positions and/or relative intensities indicate different polymorphic forms.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal events like melting, crystallization, and solid-solid phase transitions. TGA measures changes in mass with temperature, useful for identifying solvates or hydrates.
Protocol:
-
Accurately weigh a small amount of the sample (3-5 mg) into an aluminum pan.
-
Place the pan in the DSC or TGA instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Analyze the resulting thermograms for endothermic (melting) and exothermic (crystallization) events.[6][7] Different polymorphs will typically have different melting points and may exhibit different thermal behaviors.[5]
Hypothetical Structural Comparison of N-(3-acetylphenyl)urea Polymorphs
Let us hypothesize that our screening has yielded two distinct polymorphs, which we will designate as Form I and Form II. A detailed comparison would then be undertaken.
Crystallographic Data
Single-crystal X-ray diffraction would provide the definitive crystal structures of Form I and Form II. The key parameters to compare are summarized in the table below.
| Parameter | Hypothetical Form I | Hypothetical Form II | Significance of Differences |
| Crystal System | Monoclinic | Orthorhombic | Indicates a fundamental difference in the packing arrangement of the molecules. |
| Space Group | P2₁/c | Pna2₁ | Differences in symmetry elements within the crystal lattice. |
| Z (Molecules/unit cell) | 4 | 8 | Reflects the number of molecules in the asymmetric unit and the overall packing density. |
| Density (calculated) | 1.35 g/cm³ | 1.38 g/cm³ | The more stable polymorph at room temperature is often the denser one (Burger-Ramberger rules). |
| Hydrogen Bonding Motif | Centrosymmetric R²₂(8) dimer | C(4) chain | A different hydrogen bonding network is a common feature of polymorphism in ureas and significantly impacts physical properties.[1][2] |
| Molecular Conformation | Planar urea group | Twisted urea group | The dihedral angle between the phenyl ring and the urea group can vary, affecting the overall molecular packing.[8][9] |
Spectroscopic Analysis
Vibrational spectroscopy (FTIR and Raman) is highly sensitive to the local environment of functional groups and can be used to distinguish between polymorphs.
| Spectroscopic Feature | Hypothetical Form I | Hypothetical Form II | Rationale for a Deeper Look |
| N-H Stretching (FTIR) | 3320 cm⁻¹ (sharp) | 3305 cm⁻¹ (broad) | A shift to lower wavenumbers can indicate stronger hydrogen bonding in Form II. |
| C=O Stretching (FTIR) | 1650 cm⁻¹ | 1665 cm⁻¹ | The carbonyl group is a key hydrogen bond acceptor; shifts can correlate with the strength of these interactions.[2] |
| Phenyl Ring Vibrations (Raman) | Distinct peaks at 1600, 1000 cm⁻¹ | Shifts and/or splitting of these peaks | Changes in the phenyl ring vibrations can reflect different intermolecular interactions, such as π-π stacking. |
Thermodynamic Relationship Between Polymorphs
The relationship between polymorphs can be either monotropic or enantiotropic. This is crucial for determining which form is the most stable under given conditions. DSC and solubility studies can elucidate this relationship.
Caption: Investigating the thermodynamic relationship between potential polymorphs using thermal analysis and solubility measurements.
Conclusion
The investigation of polymorphism is a critical and indispensable part of modern drug development. For a molecule like N-(3-acetylphenyl)urea, with its potential for varied hydrogen bonding and conformational flexibility, a thorough polymorphic screen is essential. By employing a systematic approach that combines diverse crystallization techniques with robust analytical methods such as PXRD, DSC, and spectroscopy, researchers can identify and fully characterize different solid-state forms. A comprehensive structural and physicochemical comparison, as outlined in this guide, will provide the foundational knowledge required to select the optimal polymorphic form for further development, ultimately ensuring the delivery of a safe, stable, and effective medication.
References
-
PubMed. (2012, February 1). 3-Acetyl-1-phenyl-thio-urea. National Center for Biotechnology Information. [Link]
- Google Patents. (1999, July 20).
-
ResearchGate. (n.d.). Concomitant polymorphs of 1,3-bis(3-fluorophenyl)urea. [Link]
-
National Center for Biotechnology Information. (2021, May 7). Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. PMC. [Link]
-
Semantic Scholar. (2021, May 7). Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. [Link]
-
Royal Society of Chemistry. (2016). Trimorphism of N-methylurea: crystal structures, phase transitions and thermodynamic stabilities. CrystEngComm. [Link]
-
Biointerface Research in Applied Chemistry. (2021, November 21). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. [Link]
-
gsrs. (n.d.). UREA, N-(3-ACETYLPHENYL)-N'-((1R,2S)-2-(((3S)-3-((4-FLUOROPHENYL)METHYL)-1-PIPERIDINYL)METHYL)CYCLOHEXYL)-, MONOHYDROCHLORIDE. [Link]
-
ACS Publications. (2007, December 5). Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon. [Link]
-
IUCr Journals. (n.d.). N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea. [Link]
-
MDPI. (2024, November 29). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. [Link]
-
ResearchGate. (n.d.). (PDF) N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea. [Link]
-
National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]
-
MDPI. (2019, July 9). Polymorph Selection of ROY by Flow-Driven Crystallization. [Link]
- Google Patents. (1964, March 10).
-
Journal of Chemical, Biological and Physical Sciences. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]
-
ResearchGate. (n.d.). The characterization of polymorphs by thermal analysis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jcbsc.org [jcbsc.org]
- 4. Polymorph Selection of ROY by Flow-Driven Crystallization [mdpi.com]
- 5. Trimorphism of N-methylurea: crystal structures, phase transitions and thermodynamic stabilities - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
Personal protective equipment for handling N-(3-acetylphenyl)urea
Comprehensive Safety & Operational Guide: Handling N-(3-acetylphenyl)urea
As a Senior Application Scientist, I recognize that handling specialized research chemicals requires more than just following a generic Material Safety Data Sheet (SDS). N-(3-acetylphenyl)urea is a highly specific aromatic urea derivative, frequently utilized as a pharmacophore in drug discovery, particularly in the synthesis of selective CCR3 antagonists for immunological research[1].
Because novel or specialized aromatic ureas often lack decades of longitudinal toxicological data, we must apply predictive Structure-Activity Relationship (SAR) safety principles. Aromatic amines and their urea derivatives are characteristically lipid-soluble, meaning they can rapidly penetrate intact dermal barriers[2]. Furthermore, these nitrogenous aromatic compounds carry inherent risks of skin sensitization, respiratory irritation, and potential long-term mutagenicity[2][3].
This guide provides a self-validating, step-by-step operational framework designed to ensure absolute safety, scientific integrity, and logistical efficiency when handling this compound.
Quantitative PPE & Engineering Control Matrix
To mitigate the specific risks associated with lipid-soluble aromatic powders, your personal protective equipment (PPE) must be selected based on empirical breakthrough times and filtration efficiency[4]. Below is the quantitative matrix for handling N-(3-acetylphenyl)urea.
| Control Category | Specification / Quantitative Metric | Causality & Operational Logic |
| Hand Protection | Nitrile, ≥ 5 mil thickness (Double-gloved) | Aromatic ureas are lipid-soluble[2]. Double-gloving provides a fail-safe barrier and increases breakthrough time, especially when handling permeation-enhancing solvents like DMSO. |
| Respiratory | NIOSH N95 or P100 (APF ≥ 10) | Filters ≥ 95% or 99.97% of airborne particulates < 2 µm[5]. Mandatory if weighing bulk dry powder outside of primary containment to prevent inhalation of aerosolized dust[6]. |
| Eye/Face | ANSI Z87.1 Indirect-Vented Goggles | Standard safety glasses leave gaps. Indirect-vented goggles prevent fine, static-charged powder from bypassing the ocular seal[7]. |
| Ventilation | Fume Hood (Face velocity: 80–100 fpm) | Engineering controls are the primary defense in the OSHA hierarchy of controls[8]. Maintains negative pressure to capture both aerosolized particulates and solvent vapors. |
Operational Plan: Step-by-Step Handling Protocol
The following protocol transforms standard safety rules into a self-validating system. Every action includes a verification step to ensure the integrity of the safety boundary.
Phase 1: Pre-Operation & Workspace Validation
-
Verify Engineering Controls: Turn on the chemical fume hood or Class II Biological Safety Cabinet (BSC).
-
Self-Validation: Perform a "tissue flutter test." Hold a small piece of a Kimwipe near the bottom sash opening. It must pull sharply inward, visually confirming negative pressure[8].
-
-
Inspect PPE: Perform an inflation test on your nitrile gloves prior to donning to check for microscopic pinholes. Don the inner glove, then the lab coat, and finally the outer glove over the cuff of the coat.
-
Static Mitigation: Wipe down the balance and surrounding hood area with an anti-static wipe.
-
Causality: Aromatic urea powders frequently hold a static charge. Static discharge can cause the powder to "jump" off the spatula, leading to bench contamination and inhalation risks.
-
Phase 2: Execution (Weighing & Transfer)
-
Use Anti-Static Consumables: Place an anti-static weigh boat on the analytical balance inside the ventilated enclosure.
-
Controlled Aliquoting: Open the source vial of N-(3-acetylphenyl)urea slowly. Use a static-dissipative micro-spatula to transfer the powder.
-
Immediate Capping: Once the desired mass is achieved, immediately cap both the source vial and the destination vial. Do not leave open powder exposed to ambient airflow.
Phase 3: Dissolution (High-Risk Step)
-
Solvent Addition: If preparing a stock solution for biological assays, you will likely use Dimethyl Sulfoxide (DMSO). Add the DMSO directly to the pre-weighed, capped vial using a syringe or precision pipette through a septum, if possible.
-
Causality: DMSO is a powerful permeation enhancer. If a drop of DMSO containing dissolved N-(3-acetylphenyl)urea contacts your skin, the solvent will bypass the dermal barrier almost instantly, carrying the toxic solute directly into your bloodstream.
-
-
Agitation: Vortex the sealed vial. Do not sonicate an open vial, as this generates hazardous micro-aerosols.
Spill Response & Decontamination
In the event of a powder spill, standard sweeping will aerosolize the chemical, drastically increasing inhalation exposure.
-
Containment: Immediately alert nearby personnel and ensure the fume hood sash is pulled down to the lowest operational level.
-
Wet-Wipe Method: Do not sweep. Spray a suitable solvent mixture (e.g., 70% Ethanol/30% Water) gently over the spilled powder to wet it down and suppress dust generation.
-
Absorption: Place absorbent laboratory pads over the wetted spill. Gently press down to absorb the material.
-
Decontamination: Wash the affected surface with a strong detergent and warm water, as aromatic ureas are poorly soluble in pure cold water.
Waste Segregation & Disposal Plan
Improper disposal of aromatic compounds can lead to severe environmental toxicity, particularly in aquatic ecosystems[2].
-
Solid Waste: Contaminated weigh boats, spatulas, and outer gloves must be placed in a designated, puncture-proof "Hazardous Chemical Solid Waste" container.
-
Liquid Waste: Solutions of N-(3-acetylphenyl)urea in DMSO must be collected in a clearly labeled "Non-Halogenated Organic Waste" carboy. Note: If the compound is mixed with chlorinated solvents (e.g., DCM during synthesis), it must be strictly segregated into "Halogenated Organic Waste" to prevent explosive reactions or the generation of toxic gas during incineration.
Safety & Operational Workflow Diagram
Operational workflow for the safe handling, dissolution, and disposal of N-(3-acetylphenyl)urea.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]
- 4. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. students.umw.edu [students.umw.edu]
- 6. cdc.gov [cdc.gov]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. osha.gov [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
